4-Bromo-2-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORELOTUWTIKRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560030 | |
| Record name | 4-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-48-2 | |
| Record name | 4-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromo-2-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in peer-reviewed literature, this document provides a comprehensive guide to plausible synthetic pathways, drawing upon established methodologies for the functionalization of pyridine rings. This guide details potential multi-step syntheses, including in-depth experimental protocols for key transformations, and presents quantitative data to inform reaction optimization. Logical and experimental workflows are visualized through detailed diagrams to facilitate comprehension and implementation by researchers in the field.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery and development, with their versatile chemical properties lending themselves to a wide array of pharmacological activities. The specific substitution pattern of this compound, featuring a bromine atom, a methyl group, and an amine group, presents a unique scaffold for the generation of novel molecular entities. The bromine atom at the 4-position offers a handle for further functionalization through cross-coupling reactions, while the 3-amino group provides a site for amide bond formation or other derivatizations. The 2-methyl group can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity to biological targets.
This guide addresses the current gap in readily available synthetic procedures for this compound by proposing logical and experimentally supported pathways. The information presented herein is intended to empower researchers to access this valuable building block for their discovery programs.
Proposed Synthesis Pathways
Given the absence of a direct, one-step synthesis for this compound, a multi-step approach starting from commercially available pyridine derivatives is necessary. The following sections outline two plausible synthetic routes, detailing the key transformations and strategic considerations for each.
Pathway 1: Nitration-Reduction-Bromination Cascade
This pathway commences with the readily available 2-methylpyridine and proceeds through a series of functional group interconversions to arrive at the target molecule. The key steps involve nitration, reduction of the nitro group to an amine, and subsequent regioselective bromination.
Caption: Proposed synthesis of this compound via a nitration-reduction-bromination sequence.
-
Step 1: Synthesis of 2-Methyl-3-nitropyridine Synthesis of 2-methyl-3-nitropyridine can be achieved starting from 2-chloro-3-nitropyridine.[1][2] A common method involves the reaction with diethyl malonate followed by hydrolysis and decarboxylation.[1][2] An alternative approach is the direct nitration of 2-picoline.
-
Step 2: Synthesis of 2-Methylpyridin-3-amine The reduction of the nitro group in 2-Methyl-3-nitropyridine to an amine is a standard transformation. A widely used method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent such as methanol.[3] This reaction is typically carried out under a hydrogen atmosphere and provides high yields of the desired amine.[4]
-
Step 3: Synthesis of this compound The final step is the regioselective bromination of 2-Methylpyridin-3-amine. The activating and ortho-, para-directing amino group at the 3-position would direct the incoming electrophile (bromine) to the 4- and 6-positions. Steric hindrance from the 2-methyl group may favor bromination at the 4-position. A common brominating agent for such transformations is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.
Pathway 2: Halogen-Dance and Functional Group Interconversion
This alternative pathway explores a different sequence of reactions, potentially offering advantages in terms of regioselectivity and overall yield. It begins with a commercially available brominated pyridine derivative and introduces the amino and methyl groups in subsequent steps.
Caption: Alternative synthesis of this compound using a halogen-dance and amination strategy.
-
Step 1: Synthesis of 3-Bromo-4-methylpyridine This step would involve a selective methylation of 3,4-dibromopyridine. This could potentially be achieved through a metal-catalyzed cross-coupling reaction, for instance, using an organocuprate reagent like lithium dimethylcuprate, which can selectively replace one of the bromine atoms with a methyl group. Reaction conditions would need to be carefully optimized to favor mono-methylation.
-
Step 2: Synthesis of 4-Methylpyridin-3-amine The conversion of 3-Bromo-4-methylpyridine to 4-Methylpyridin-3-amine can be accomplished via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction utilizes an amine source, such as ammonia or a protected amine equivalent, in the presence of a suitable phosphine ligand and a base.
-
Step 3: Synthesis of this compound The final bromination of 4-Methylpyridin-3-amine would be directed by the existing substituents. The amino group at the 3-position is a strong activating group and would direct the bromination to the ortho and para positions (2- and 6-positions). The methyl group at the 4-position would sterically hinder the 5-position. Therefore, bromination is expected to occur at the 2- or 6-position. Achieving selectivity for the 2-position might require the use of a bulky brominating agent or a directing group strategy.
Quantitative Data Summary
The following tables summarize key quantitative data for the transformations described in the proposed pathways, based on analogous reactions found in the literature.
Table 1: Reaction Conditions and Yields for Pathway 1
| Step | Reaction | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| 1 | Nitration | HNO₃, H₂SO₄, 0-25 °C | - | 60-80 | |
| 2 | Reduction | H₂, 10% Pd/C, rt, 1 atm | Methanol | >95 | [3][4] |
| 3 | Bromination | NBS, rt | Acetonitrile | 70-90 | N/A |
Table 2: Reaction Conditions and Yields for Pathway 2
| Step | Reaction | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| 1 | Methylation | (CH₃)₂CuLi, -78 °C to rt | THF | 50-70 | N/A |
| 2 | Amination | Pd₂(dba)₃, BINAP, NaOtBu, NH₃ | Toluene | 70-90 | N/A |
| 3 | Bromination | NBS, rt | Acetonitrile | 60-80 | N/A |
Note: "N/A" indicates that while the transformation is based on established chemical principles, a direct literature precedent for this specific substrate was not identified during the search.
Conclusion and Future Directions
This guide has outlined two plausible, multi-step synthetic pathways to access this compound. Pathway 1, commencing from 2-methylpyridine, appears to be the more straightforward approach based on well-documented reaction types. Pathway 2 offers an alternative strategy that may provide different regiochemical outcomes and warrants experimental investigation.
For researchers and drug development professionals, the protocols and data presented herein provide a solid foundation for the synthesis of this valuable chemical entity. Future work should focus on the experimental validation of these proposed routes, including the optimization of reaction conditions to maximize yields and purity. The successful synthesis of this compound will undoubtedly open new avenues for the discovery of novel therapeutics and functional materials.
References
mechanism of 4-Bromo-2-methylpyridin-3-amine formation
An In-depth Technical Guide on the Formation Mechanism of 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules. Understanding the mechanistic principles of its formation is crucial for process optimization, scale-up, and the development of novel synthetic routes. This technical guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the underlying reaction mechanisms. Experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis. The guide emphasizes a mechanistic understanding of electrophilic aromatic substitution on the substituted pyridine ring, offering insights into regioselectivity.
Primary Synthetic Pathway: Electrophilic Bromination of 2-methylpyridin-3-amine
The most direct and plausible route to this compound involves the regioselective bromination of the readily available precursor, 2-methylpyridin-3-amine. This pathway leverages the strong activating and directing effects of the amino group to control the position of bromination.
Step 1: Synthesis of the Precursor, 2-methylpyridin-3-amine
The starting material, 2-methylpyridin-3-amine, can be efficiently synthesized by the reduction of 2-methyl-3-nitropyridine.
Reaction Scheme:
Mechanism of Catalytic Hydrogenation:
The reduction is typically carried out via catalytic hydrogenation. The reaction proceeds on the surface of a metal catalyst, commonly Palladium on carbon (Pd/C). The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine, with molecular hydrogen serving as the reductant.
Experimental Protocol: Reduction of 2-methyl-3-nitropyridine [1][2]
-
A solution of 2-methyl-3-nitropyridine (13.8 g, 0.1 mol) is prepared in methanol.
-
10% Pd/C catalyst (0.1 g) is added to the solution.
-
The reaction is conducted in an autoclave under a hydrogen gas pressure of 0.5 MPa.
-
The mixture is heated to 30°C and stirred for 15 hours.
-
Reaction completion is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered through diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with dichloromethane.
-
The filtrate is concentrated under reduced pressure to yield 2-methylpyridin-3-amine.
Quantitative Data for Synthesis of 2-methylpyridin-3-amine
| Parameter | Value | Reference |
| Starting Material | 2-methyl-3-nitropyridine | [1] |
| Reagents | H₂, 10% Pd/C, Methanol | [1] |
| Temperature | 30°C | [1] |
| Pressure | 0.5 MPa | [1] |
| Reaction Time | 15 hours | [1] |
| Molar Yield | ~97% | [1] |
Workflow for the Synthesis of 2-methylpyridin-3-amine
Caption: Workflow for the catalytic hydrogenation of 2-methyl-3-nitropyridine.
Step 2: Regioselective Bromination of 2-methylpyridin-3-amine
This key step introduces the bromine atom onto the pyridine ring. The regioselectivity is governed by the electronic effects of the existing substituents.
Reaction Scheme:
Mechanism of Electrophilic Bromination:
The bromination of 2-methylpyridin-3-amine is an electrophilic aromatic substitution reaction. The mechanism involves the attack of the electron-rich pyridine ring on an electrophilic bromine species, followed by rearomatization.
-
Activation and Directing Effects: The amino group (-NH₂) at the C3 position is a powerful activating group due to its +M (mesomeric) effect, which donates electron density to the ring, particularly at the ortho (C2, C4) and para (C6) positions. The methyl group (-CH₃) at C2 is a weaker activating group through its +I (inductive) effect. The pyridine nitrogen is deactivating. The strong activation by the amino group dominates, making the ring susceptible to electrophilic attack.
-
Regioselectivity: The C4 position is ortho to the strongly activating amino group. The C6 position is para to the amino group. The C5 position is meta to the amino group. Electrophilic attack will be favored at the positions most activated by the amino group, i.e., C4 and C6. Steric hindrance from the adjacent methyl group at C2 may disfavor attack at the C2 position itself. Attack at C4 is generally favored over C6 in many 3-aminopyridine systems.
-
Formation of the Sigma Complex: The π-electrons of the pyridine ring attack the electrophilic bromine (e.g., Br₂ polarized by a Lewis acid or in a polar solvent). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The intermediate with the positive charge delocalized most effectively, including onto the nitrogen of the amino group, will be the most stable, dictating the preferred position of attack. Attack at C4 allows for a resonance structure where the positive charge is delocalized onto the amino nitrogen, which is a highly stabilizing contributor.
-
Rearomatization: A base in the reaction mixture removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the pyridine ring and yielding the final product.
Experimental Protocol: Bromination of 2-methylpyridin-3-amine (A representative protocol)
-
Dissolve 2-methylpyridin-3-amine (0.1 mol) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Add a solution of bromine (0.1 mol) in the same solvent dropwise with stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Quench the reaction by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy excess bromine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Bromination
| Parameter | Value |
| Starting Material | 2-methylpyridin-3-amine |
| Reagents | Bromine, Acetic Acid |
| Temperature | 0°C to room temperature |
| Reaction Time | Typically 1-4 hours |
| Expected Yield | Moderate to good (dependent on conditions) |
Mechanism of Electrophilic Bromination
Caption: Simplified mechanism of electrophilic bromination on 2-methylpyridin-3-amine.
Alternative Synthetic Pathway: Synthesis via a Nitro Intermediate
An alternative route involves the synthesis of a bromo-nitro precursor, followed by the reduction of the nitro group. This pathway is generally less direct due to the deactivating nature of the nitro group, which makes subsequent electrophilic substitution more challenging.
Step 1: Synthesis of 4-Bromo-2-methyl-3-nitropyridine
Direct bromination of 2-methyl-3-nitropyridine at the C4 position is difficult because the nitro group is a strong deactivating group and a meta-director. Therefore, an indirect method is often employed, starting from a pre-functionalized pyridine ring.
Reaction Scheme (from 2-methyl-3-nitropyridin-4-ol): [3]
Mechanism:
This reaction is a nucleophilic substitution on the phosphorus atom, followed by substitution at the pyridine ring. The hydroxyl group of the pyridinol is converted into a better leaving group by reaction with phosphorus oxybromide. The bromide ion then displaces this group to form the final product.
Experimental Protocol: [3]
-
A mixture of 2-methyl-3-nitropyridin-4-ol (2 g, 12.98 mmol) and phosphorus oxybromide (24.93 g, 87 mmol) is heated at 140°C in a pressure vessel for 3 hours.
-
The reaction mixture is cooled and then poured into a mixture of chloroform (100 mL) and ice water (100 mL).
-
The layers are separated, and the organic layer is washed with water and saturated sodium bicarbonate solution.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography (2% methanol in dichloromethane) to give 4-bromo-2-methyl-3-nitropyridine.
Quantitative Data for Synthesis of 4-Bromo-2-methyl-3-nitropyridine
| Parameter | Value | Reference |
| Starting Material | 2-methyl-3-nitropyridin-4-ol | [3] |
| Reagent | Phosphorus oxybromide (POBr₃) | [3] |
| Temperature | 140°C | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 49.7% | [3] |
Step 2: Reduction of 4-Bromo-2-methyl-3-nitropyridine
The final step is the chemoselective reduction of the nitro group to an amine, leaving the bromo substituent intact.
Reaction Scheme:
Mechanism:
Various reducing agents can be employed. A common method is catalytic hydrogenation (e.g., with Pd/C and H₂) as described in the primary pathway. Alternatively, metal-acid systems (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation (e.g., using hydrazine hydrate with a catalyst) can be used.[4] These methods typically involve a series of single-electron transfers to the nitro group, followed by protonation steps, ultimately leading to the amine.
Experimental Protocol (General for Transfer Hydrogenation): [4]
-
To a solution of 4-Bromo-2-methyl-3-nitropyridine in a solvent like ethanol, add a catalyst (e.g., Pd/C).
-
Heat the mixture to reflux.
-
Add hydrazine hydrate dropwise over a period of time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Work up the residue by dissolving in an organic solvent and washing with water to remove any remaining hydrazine salts.
-
Dry and concentrate the organic layer to obtain the product.
Quantitative Data for Nitro Reduction
| Parameter | Value |
| Starting Material | 4-Bromo-2-methyl-3-nitropyridine |
| Reagents | Hydrazine hydrate, Pd/C, Ethanol |
| Temperature | Reflux |
| Expected Yield | Good to excellent |
Workflow for Alternative Pathway
Caption: Overview of the alternative synthetic route via a nitro intermediate.
Alternative Approach: Sandmeyer Reaction
The Sandmeyer reaction provides another established method for converting an arylamine into an aryl bromide, and it represents a valid alternative to direct electrophilic bromination.[5][6][7][8]
Reaction Scheme:
-
2-methylpyridin-3-amine + NaNO₂ + HBr -> [Diazonium Salt]
-
[Diazonium Salt] + CuBr -> this compound
Mechanism:
-
Diazotization: The primary amino group of 2-methylpyridin-3-amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt.
-
Radical-Nucleophilic Substitution: The diazonium salt then undergoes a copper(I)-catalyzed decomposition. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst. This process is an example of a radical-nucleophilic aromatic substitution (SRNAr).[7]
Sandmeyer Reaction Mechanism
Caption: Key steps in the Sandmeyer reaction for the synthesis of this compound.
Conclusion
The formation of this compound can be achieved through several synthetic strategies. The most direct route involves the electrophilic bromination of 2-methylpyridin-3-amine, where the regiochemical outcome is controlled by the potent activating and ortho,para-directing nature of the amino group. An alternative, albeit more circuitous, pathway proceeds through a bromo-nitro intermediate, requiring a substitution reaction followed by a nitro group reduction. The Sandmeyer reaction also presents a classic and reliable method for introducing the bromo substituent from the corresponding aminopyridine. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. A thorough understanding of the underlying electronic and steric effects governing these transformations is paramount for successful synthesis and process development in a research and industrial setting.
References
- 1. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 2. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
Spectroscopic Characterization of 4-Bromo-2-methylpyridin-3-amine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Bromo-2-methylpyridin-3-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The methodologies for acquiring such data through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also detailed.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral properties of isomers and analogous structures, providing a reliable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | Doublet | 1H | H-6 |
| ~ 6.9 - 7.1 | Doublet | 1H | H-5 |
| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-2 |
| ~ 145 - 150 | C-6 |
| ~ 140 - 145 | C-3 |
| ~ 120 - 125 | C-5 |
| ~ 110 - 115 | C-4 |
| ~ 20 - 25 | -CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend |
| 1580 - 1450 | Strong to Medium | C=C and C=N ring stretching |
| 1350 - 1250 | Strong | Aromatic C-N stretch |
| 1100 - 1000 | Medium | C-Br stretch |
| 900 - 650 | Strong, Broad | N-H wag |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 186/188 | High | [M]⁺ (Molecular ion, bromine isotope pattern) |
| 171/173 | Medium | [M - CH₃]⁺ |
| 107 | Medium | [M - Br]⁺ |
| 80 | Medium | [M - Br - HCN]⁺ |
Ionization method: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is expected for all bromine-containing fragments.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Filter the solution into a clean NMR tube.[1] Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, one of the following preparation methods is typically used:
-
Thin Solid Film: Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride.[2] Apply a drop of this solution to a salt plate (e.g., KBr).[2][3] After the solvent evaporates, a thin film of the compound remains.[2] Place the plate in the spectrometer's sample holder and acquire the spectrum.[2]
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.[4] Press the mixture into a translucent pellet using a hydraulic press. Mount the pellet in the spectrometer and obtain the spectrum.
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS).[6]
-
Ionization: The sample molecules are ionized in the gas phase.[6] Electron Ionization (EI) is a common method where a high-energy electron beam is used to knock an electron from the molecule, forming a molecular ion.[6][7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6][8]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[6]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. mse.washington.edu [mse.washington.edu]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 4-Bromo-2-methylpyridin-3-amine, a versatile building block in medicinal chemistry and drug discovery. The document details the electronic and steric influences on the nucleophilicity of the amino group and provides extrapolated experimental protocols for key transformations including acylation, alkylation, sulfonylation, and diazotization.
Core Reactivity Principles
The reactivity of the amino group in this compound is governed by a combination of electronic and steric effects imparted by the substituents on the pyridine ring.
-
Electronic Effects : The pyridine ring is inherently electron-deficient. The 3-amino group, being a strong electron-donating group through resonance (+M effect), increases the electron density on the ring, particularly at the ortho (C2, C4) and para (C6) positions. However, the nitrogen lone pair's delocalization into the ring also decreases its availability for nucleophilic attack compared to a typical alkylamine. The bromine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and reduces the basicity of the amino group. The 2-methyl group has a weak electron-donating inductive effect (+I). The interplay of these effects modulates the nucleophilicity of the exocyclic amino group.
-
Steric Hindrance : The amino group at the 3-position is flanked by substituents at the 2 and 4 positions. The 2-methyl group, in particular, provides significant steric hindrance, which can impede the approach of bulky electrophiles to the amino nitrogen. This steric congestion is a critical factor in determining the feasibility and rate of reactions involving the amino group.
Acylation of the Amino Group
Acylation of the amino group in this compound to form the corresponding amide is a common transformation. This reaction typically proceeds by treating the amine with an acylating agent such as an acid chloride or anhydride in the presence of a base.
Expected Reactivity
The nucleophilicity of the amino group is sufficient for acylation, although it may be lower than that of aniline due to the electron-withdrawing nature of the pyridine ring and the adjacent bromo substituent. The steric hindrance from the 2-methyl group may necessitate slightly more forcing conditions or longer reaction times compared to less substituted aminopyridines.
Experimental Protocol: Synthesis of N-(4-Bromo-2-methylpyridin-3-yl)acetamide
This protocol is adapted from procedures for the acylation of similar aminopyridines.
Table 1: Reagents and Conditions for Acylation
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Acetic Anhydride | 1.2 eq |
| Pyridine (solvent and base) | 10 vol |
| Temperature | 60-80 °C |
| Reaction Time | 2-4 hours |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (10 volumes).
-
To the stirred solution, add acetic anhydride (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield N-(4-bromo-2-methylpyridin-3-yl)acetamide.
Alkylation of the Amino Group
Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group. Reductive amination offers a more controlled alternative for the synthesis of N-alkylated derivatives.
Expected Reactivity
Direct alkylation with alkyl halides may require a strong base and elevated temperatures. However, the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines. Reductive amination, involving the reaction with an aldehyde or ketone to form an imine followed by in-situ reduction, is generally a more effective method for obtaining mono-alkylated products. The steric hindrance around the amino group will likely favor reactions with smaller aldehydes and ketones.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol is based on general procedures for the reductive amination of aminopyridines.
Table 2: Reagents and Conditions for Reductive Amination
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Aldehyde (e.g., Benzaldehyde) | 1.1 eq |
| Sodium triacetoxyborohydride | 1.5 eq |
| Dichloroethane (DCE) | 20 vol |
| Acetic Acid | 0.1 eq (catalyst) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in dichloroethane (20 vol), add the aldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sulfonylation of the Amino Group
The reaction of this compound with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide. This transformation is crucial for the synthesis of many biologically active compounds.
Expected Reactivity
Similar to acylation, the formation of sulfonamides is feasible. The reaction conditions may need to be optimized to overcome the moderate nucleophilicity and steric hindrance of the amino group. Pyridine is often used as both the solvent and the base to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of N-(4-Bromo-2-methylpyridin-3-yl)benzenesulfonamide
This protocol is extrapolated from standard sulfonamide synthesis procedures.[1]
Table 3: Reagents and Conditions for Sulfonylation
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Benzenesulfonyl chloride | 1.1 eq |
| Pyridine (solvent and base) | 15 vol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (15 vol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Diazotization of the Amino Group
The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[2] The resulting diazonium salt is a versatile intermediate that can be displaced by various nucleophiles in Sandmeyer or related reactions.[3][4]
Expected Reactivity
Diazotization of aminopyridines is a well-established reaction.[2] The diazonium salt of this compound is expected to be reasonably stable at low temperatures (0-5 °C) and can be used in subsequent substitution reactions.
Experimental Protocol: Diazotization and Subsequent Sandmeyer Bromination
This protocol outlines the formation of the diazonium salt and its subsequent conversion to a dibromo derivative, which is a hypothetical transformation to illustrate the utility of the diazonium intermediate.
Table 4: Reagents and Conditions for Diazotization-Sandmeyer Reaction
| Step | Reagent/Parameter | Value |
| Diazotization | This compound | 1.0 eq |
| 48% Hydrobromic Acid | 5-10 vol | |
| Sodium Nitrite | 1.1 eq | |
| Temperature | 0-5 °C | |
| Sandmeyer | Copper(I) Bromide | 1.2 eq |
| Temperature | 60-80 °C |
Procedure:
-
Diazotization: a. Suspend this compound (1.0 eq) in 48% hydrobromic acid (5-10 vol) in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. c. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction (Example): a. In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid and heat to 60 °C. b. Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. c. Heat the reaction mixture at 60-80 °C for 1 hour after the addition is complete. d. Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). e. Wash the organic extract with aqueous sodium hydroxide solution and then with water. f. Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure. g. Purify the crude product (expected to be 3,4-dibromo-2-methylpyridine) by distillation or chromatography.
Summary and Conclusion
The amino group of this compound is a reactive handle that allows for a variety of chemical transformations essential for the synthesis of complex molecules in drug discovery and development. While its nucleophilicity is tempered by the electronic effects of the pyridine ring and the bromo substituent, and its accessibility is limited by the steric bulk of the adjacent methyl group, standard reactions such as acylation, alkylation (primarily via reductive amination), sulfonylation, and diazotization are all feasible. The provided protocols, extrapolated from closely related systems, offer a solid foundation for researchers to develop specific synthetic routes utilizing this versatile intermediate. Optimization of reaction conditions will be key to achieving high yields and purity, particularly when dealing with sterically demanding electrophiles.
References
An In-depth Technical Guide on the Electronic Properties of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of substituted aminopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their unique structural features give rise to a wide array of biological and pharmacological effects, largely governed by their electronic characteristics.[3] This document details the synthesis, experimental characterization, and computational analysis of these compounds, presenting quantitative data in a structured format for ease of comparison.
Introduction to Aminopyridines
Aminopyridines are derivatives of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The introduction of an amino group (-NH2) significantly influences the electronic distribution within the pyridine ring, affecting properties such as basicity, reactivity, and intermolecular interactions. Substituted aminopyridines, with various functional groups appended to the ring or the amino group, offer a versatile scaffold for tuning these electronic properties for specific applications, including drug design and the development of novel organic electronic materials.[1][4][5] Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each exhibiting distinct electronic and biological profiles.[6] For instance, 4-aminopyridine (dalfampridine) is a known potassium channel blocker used in the treatment of multiple sclerosis, highlighting the therapeutic potential of this class of compounds.[3][7]
Synthesis of Substituted Aminopyridines
A variety of synthetic routes have been developed for the preparation of substituted aminopyridines. A general and facile one-pot amination procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides has been presented as a mild alternative to traditional SNAr chemistry.[8] Another common method involves the reaction of chloropyridines with a variety of simple amides under refluxing conditions, which proceeds without the need for a transition metal catalyst.[3] For the synthesis of 3-aminopyridine, the Hofmann rearrangement of nicotinamide is a widely used method.[9] The synthesis of 2-amino-5-nitropyridine is typically achieved through the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids.[1][10]
Caption: A generalized workflow for the synthesis of substituted aminopyridines.
Electronic Properties and Their Characterization
The electronic properties of substituted aminopyridines are primarily investigated through a combination of spectroscopic techniques and computational methods. These studies provide insights into the molecular orbital energies, electronic transitions, and charge distribution within the molecules.
Spectroscopic Analysis
UV-Visible Spectroscopy: UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions in molecules. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the aminopyridine core. Electron-donating groups generally cause a bathochromic (red) shift in λmax, while electron-withdrawing groups lead to a hypsochromic (blue) shift.
Fluorescence Spectroscopy: Many substituted aminopyridines exhibit fluorescence, a property that is highly dependent on their electronic structure. The emission wavelength and quantum yield (Φ) can be tuned by altering the substituents. For instance, unsubstituted 2-aminopyridine has a high quantum yield of 0.6.[1]
NMR and IR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of individual atoms, reflecting the electron density distribution within the molecule.[11][12][13] Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of functional groups, such as the N-H stretches of the amino group and ring vibrations, which are also influenced by substituents.[14][15]
Electrochemical Analysis
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox potentials of molecules, providing information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[16] The oxidation and reduction potentials are indicative of the ease with which a molecule can lose or gain an electron, respectively.
Computational Analysis
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the electronic properties of molecules.[17][18][19] By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, HOMO and LUMO energies, and simulate electronic spectra.[17][18][19] The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule.[19]
Quantitative Data on Electronic Properties
The following tables summarize key electronic and photophysical data for a selection of substituted aminopyridines.
Table 1: UV-Vis Absorption Data for Substituted Aminopyridine Derivatives
| Compound | Substituent(s) | Solvent | λmax (nm) | Reference |
| 2-Aminopyridine | - | 1M H2SO4 | 310 | [20] |
| 2-Amino-5-nitropyridine | 5-NO2 | - | - | [1][10][21][22][23] |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(t-Bu), 3,4-(COOEt)2, 6-Ph | CDCl3 | 270 | [24] |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(Bn), 3,4-(COOEt)2, 6-Ph | CDCl3 | - | [24] |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(Cy), 3,4-(COOEt)2, 6-Ph | CDCl3 | 270 | [24] |
Table 2: Fluorescence Data for Substituted Aminopyridine Derivatives
| Compound | Substituent(s) | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| 2-Aminopyridine | - | 1M H2SO4 | 310 | - | 0.643 | [20] |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(t-Bu), 3,4-(COOEt)2, 6-Ph | CDCl3 | 390 | 480 | 0.34 | [24] |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(Bn), 3,4-(COOEt)2, 6-Ph | CDCl3 | - | - | - | [24] |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(Cy), 3,4-(COOEt)2, 6-Ph | CDCl3 | 390 | 480 | 0.44 | [24] |
| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 2-NH(t-Bu), 3,4-(COOEt)2, 6-(p-tolyl) | CDCl3 | 390 | 485 | 0.27 | [24] |
Table 3: Calculated HOMO-LUMO Energies of Aminopyridines using DFT
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 2-Aminopyridine | B3LYP/6-311G+(d,p) | - | - | -0.2624 | [25] |
| 3-Aminopyridine | B3LYP/6-311G+(d,p) | - | - | -0.1915 | [25] |
| 4-Aminopyridine | B3LYP/6-311G+(d,p) | - | - | -0.2723 | [25] |
| 3,4-Diaminopyridine | B3LYP/6-311G+(d,p) | - | - | -0.2828 | [25] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the electronic properties of substituted aminopyridines.
Caption: A typical experimental workflow for the characterization of substituted aminopyridines.
Synthesis and Purification
General Procedure for Synthesis of 2-Aminopyridines from Chloropyridines: A solution of the corresponding chloropyridine (5 mmol) in an appropriate amide (10 mL) is refluxed for a specified time.[3] The reaction mixture is then concentrated under vacuum, cooled, and quenched with ice water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.[3] The crude product is purified by column chromatography or recrystallization.[3]
Spectroscopic and Electrochemical Measurements
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The sample is dissolved in a suitable solvent (e.g., ethanol, chloroform, or acetonitrile) at a concentration of approximately 10-5 M. The spectrum is typically scanned over a range of 200-800 nm.
Fluorescence Spectroscopy: Fluorescence emission spectra are recorded on a spectrofluorometer. The sample is dissolved in a suitable solvent in a quartz cuvette. The excitation wavelength (λex) is set to the absorption maximum (λmax) determined from the UV-Vis spectrum, and the emission spectrum is recorded at a longer wavelength range. The relative quantum yield can be determined using a standard fluorophore with a known quantum yield.[20]
Cyclic Voltammetry: Cyclic voltammetry is performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The substituted aminopyridine is dissolved in an appropriate solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to the measurement. The potential is swept linearly from an initial potential to a final potential and back at a specific scan rate (e.g., 100 mV/s).
Computational Details
DFT Calculations: Quantum chemical calculations are performed using a computational chemistry software package. The geometry of the molecule is first optimized using a specific DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[17] Following geometry optimization, frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface. The HOMO and LUMO energies are then calculated from the optimized geometry. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths.[17]
Signaling Pathway: 4-Aminopyridine as a Potassium Channel Blocker
4-Aminopyridine is a well-known blocker of voltage-gated potassium (K+) channels.[3][7] Its mechanism of action involves the physical obstruction of the ion conduction pore of the channel, which leads to a prolongation of the action potential. This has therapeutic effects in conditions such as multiple sclerosis by improving nerve impulse conduction in demyelinated axons.[7] The blockade of K+ channels by 4-aminopyridine leads to membrane depolarization, which in turn can open voltage-gated calcium channels (VGCCs), leading to an influx of Ca2+ and subsequent downstream cellular effects.[3]
Caption: Mechanism of action of 4-aminopyridine as a voltage-gated potassium channel blocker.
Conclusion
Substituted aminopyridines represent a versatile class of compounds with tunable electronic properties that are of great interest to researchers in drug development and materials science. This guide has provided a comprehensive overview of their synthesis, characterization, and the theoretical principles governing their electronic behavior. The presented data and experimental protocols serve as a valuable resource for the rational design of novel aminopyridine derivatives with tailored electronic and photophysical properties for a wide range of applications. The understanding of their mechanism of action, as exemplified by the case of 4-aminopyridine, further underscores their potential as therapeutic agents.
References
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 13. NMR Tables [chemdata.r.umn.edu]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ossila.com [ossila.com]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. iiste.org [iiste.org]
- 20. edinst.com [edinst.com]
- 21. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 22. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 24. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
potential applications of 4-Bromo-2-methylpyridin-3-amine in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-2-methylpyridin-3-amine
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic arrangement of a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and a modulating methyl group offers a rich platform for generating diverse molecular architectures. This guide provides an in-depth analysis of the compound's synthetic utility and explores its application in the design and discovery of potent and selective therapeutic agents. We will delve into its critical role in the development of kinase inhibitors, where the aminopyridine core serves as a highly effective hinge-binding motif, and its emerging potential in crafting allosteric modulators for G-protein coupled receptors (GPCRs). The discussion is grounded in established chemical principles and supported by detailed synthetic protocols, structure-activity relationship (SAR) analyses, and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this valuable scaffold.
Introduction: The Strategic Value of a Substituted Pyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, second only to the benzene ring in FDA-approved pharmaceuticals.[1] Its nitrogen atom introduces a key hydrogen bond acceptor site and modulates the electronic properties of the ring, influencing pKa, solubility, and metabolic stability. The compound this compound (CAS 126325-50-6) exemplifies a well-functionalized pyridine scaffold, offering multiple avenues for synthetic elaboration.[2]
The core utility of this molecule stems from three key features:
-
The 3-Amino Group: This primary amine is a strong hydrogen bond donor and a versatile nucleophile. It is frequently exploited to form amide, sulfonamide, or urea linkages, or it can serve as a critical recognition element for biological targets, most notably the hinge region of protein kinases.[3]
-
The 4-Bromo Substituent: The bromine atom is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the controlled and efficient introduction of diverse aryl, heteroaryl, and alkyl groups, enabling systematic exploration of chemical space to optimize potency and selectivity.
-
The 2-Methyl Group: This group provides steric bulk and lipophilicity. It can influence the conformation of the molecule and engage in beneficial hydrophobic interactions within a target's binding pocket, often contributing to improved binding affinity and selectivity.[4]
This combination of reactive sites makes this compound a cornerstone intermediate for building complex molecules aimed at challenging therapeutic targets.
Core Synthetic Utility and Reactivity
The synthetic versatility of this compound is primarily centered on the differential reactivity of its amino and bromo groups. Chemists can selectively functionalize one site while preserving the other for subsequent transformations.
Palladium-Catalyzed Cross-Coupling at the C4-Position
The C-Br bond is highly amenable to oxidative addition by a Pd(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon or carbon-nitrogen bonds. The Suzuki-Miyaura coupling is a particularly powerful method for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors and other therapeutics.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[5]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Heating: Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-2-methylpyridin-3-amine derivative.[5]
Functionalization of the 3-Amino Group
The amino group readily undergoes acylation, sulfonylation, or reductive amination. Protecting the amine, often as an acetamide, can be a strategic choice before performing cross-coupling reactions to prevent potential catalyst inhibition or undesired side reactions.[5]
Application Focus: Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[6] The aminopyridine scaffold is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site, a crucial anchor point for high-affinity inhibitors.[3][7]
Targeting Kinase Signaling Pathways
Derivatives of this compound can be designed to target various kinases, such as those in the MAP kinase or ALK signaling cascades, which are implicated in cell proliferation and survival.[3][7] An inhibitor that binds to the ATP pocket prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.
References
4-Bromo-2-methylpyridin-3-amine: A Versatile Scaffold for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylpyridin-3-amine is a versatile bifunctional building block in heterocyclic chemistry. Its unique substitution pattern, featuring a nucleophilic amino group and a bromine atom amenable to various cross-coupling reactions, makes it an attractive starting material for the synthesis of a diverse array of novel heterocyclic compounds. These resulting scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of novel heterocycles through cross-coupling and cyclization reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and potential biological signaling pathways are presented to facilitate its use in research and development.
Synthesis of this compound Precursors
The synthesis of brominated aminopyridine derivatives often involves multi-step sequences. A common strategy for the synthesis of related bromo-methylpyridines involves the bromination of the corresponding methylpyridine precursor. For instance, 3-bromo-4-methylpyridine can be synthesized from 4-methyl-3-nitropyridine through a two-step process involving reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction.
Applications in the Synthesis of Novel Heterocycles
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, and alkyl groups at the 4-position of the pyridine ring.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific studies on this compound are limited, research on the closely related isomer, 5-bromo-2-methylpyridin-3-amine, provides valuable insights into the reaction conditions and expected outcomes. The Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to produce a range of 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. These reactions are typically catalyzed by a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium phosphate. The amino group can be protected as an acetamide to potentially improve yields in some cases.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 75 |
| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 80 |
| 6 | 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 72 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A Schlenk flask is charged with 5-bromo-2-methylpyridin-3-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane. The mixture is stirred at room temperature for 30 minutes under an inert atmosphere. Then, the respective arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and water are added. The reaction mixture is heated to 85–95 °C and stirred for over 15 hours. After cooling, the mixture is filtered and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to generate novel 4-amino-2-methylpyridin-3-amine derivatives. The reaction is typically catalyzed by a palladium precursor and a phosphine ligand, in the presence of a strong base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-10 mol%), and a base (e.g., NaOt-Bu, 1.4-2.0 eq). The tube is evacuated and backfilled with an inert gas three times. Anhydrous solvent (e.g., toluene) is added, followed by this compound (1.0 eq) and the desired amine (1.2 eq). The reaction mixture is heated to 80-110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent, filtered, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrido[3,4-d]pyrimidines. These scaffolds are of particular interest in drug discovery as they are present in a number of biologically active molecules.
A plausible synthetic route to pyrido[3,4-d]pyrimidines starting from this compound involves an initial conversion of the bromo group to a cyano or carboxamide group, followed by cyclization. For instance, the bromo group can be converted to a nitrile via a Rosenmund-von Braun reaction. The resulting 3-amino-2-methylpyridine-4-carbonitrile can then be cyclized with a suitable one-carbon synthon, such as formamide or guanidine, to furnish the pyrido[3,4-d]pyrimidine core.
Experimental Protocol: Proposed Synthesis of 2,4-Diamino-7-methylpyrido[3,4-d]pyrimidine
Step 1: Synthesis of 3-Amino-2-methylpyridine-4-carbonitrile
This compound is heated with copper(I) cyanide in a high-boiling point solvent such as DMF or NMP. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of a complexing agent (e.g., ethylenediamine or ferric chloride) to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Cyclization to 2,4-Diamino-7-methylpyrido[3,4-d]pyrimidine
3-Amino-2-methylpyridine-4-carbonitrile is heated with guanidine carbonate at a high temperature (e.g., 180-200 °C) in a suitable solvent or neat. The reaction mixture is cooled, and the solid product is triturated with a suitable solvent, filtered, and washed to afford the desired 2,4-diamino-7-methylpyrido[3,4-d]pyrimidine.
Caption: Proposed Pyrido[3,4-d]pyrimidine Synthesis.
Biological Activity of Derived Heterocycles
Derivatives of aminopyridines have been reported to exhibit a range of biological activities. Notably, 5-aryl-2-methylpyridin-3-amines, synthesized via Suzuki coupling, have demonstrated anti-thrombolytic and biofilm inhibition properties.
Table 2: Biological Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives
| Compound | Anti-thrombolytic Activity (% Lysis) | Biofilm Inhibition against E. coli (%) |
| 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 35.2 | 85.4 |
| 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 41.3 | 78.2 |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 25.8 | 91.9 |
Potential Mechanism of Biofilm Inhibition
The biofilm inhibitory activity of aminopyridine derivatives may involve the disruption of bacterial communication systems, such as quorum sensing (QS), or interference with intracellular signaling pathways that regulate biofilm formation. One such key signaling molecule in many bacteria is cyclic dimeric guanosine monophosphate (c-di-GMP). High intracellular levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle, while low levels favor motility. Small molecules can inhibit biofilm formation by targeting the enzymes responsible for c-di-GMP synthesis (diguanylate cyclases) or by promoting its degradation (phosphodiesterases).
Caption: Hypothetical Biofilm Inhibition Pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, provides access to a wide range of substituted aminopyridines. Furthermore, its potential for elaboration into fused heterocyclic systems, like pyrido[3,4-d]pyrimidines, opens up avenues for the discovery of new chemical entities with potential therapeutic applications. The observed biological activities of derivatives, including biofilm inhibition, highlight the importance of this scaffold in drug discovery and development. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this compound in the creation of innovative molecular architectures.
Exploring the Chemical Space of 4-Bromo-2-methylpyridin-3-amine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis, chemical properties, and potential therapeutic applications of derivatives based on the 4-Bromo-2-methylpyridin-3-amine scaffold. This versatile building block offers a unique substitution pattern on the pyridine ring, providing a valuable starting point for the exploration of novel chemical entities with potential biological activity. The strategic placement of the bromo, methyl, and amino groups allows for a diverse range of chemical modifications, making it an attractive core for medicinal chemistry campaigns.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | - |
| Molecular Weight | 187.04 g/mol | - |
| CAS Number | 97944-41-7 | [1][2][3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred |
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound can be approached through several established methods for the functionalization of pyridine rings. While a specific, detailed protocol for this exact isomer is not widely published, a plausible synthetic route can be proposed based on the synthesis of related compounds.
Proposed Synthesis of this compound
A potential route to this compound could start from a suitable precursor, such as 2-methyl-3-nitropyridine. The synthesis would likely involve a bromination step followed by the reduction of the nitro group to an amine. The exact regioselectivity of the bromination would be a critical factor to control.
A general representation of a potential synthetic workflow is depicted below:
References
Theoretical Reactivity Analysis of Brominated Pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical and practical overview of the reactivity of brominated pyridines, crucial intermediates in the synthesis of pharmaceuticals and functional materials. By delving into their electronic properties and reactivity in key cross-coupling reactions, this document aims to equip researchers with the knowledge to effectively utilize these versatile building blocks.
Introduction to Brominated Pyridines
Brominated pyridines are a fundamental class of heterocyclic compounds extensively used in organic synthesis. The position of the bromine atom on the pyridine ring significantly influences the molecule's physicochemical properties and chemical reactivity. This guide focuses on the three primary isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, offering a comparative analysis of their reactivity in widely used palladium-catalyzed cross-coupling reactions. The insights provided are critical for designing efficient synthetic routes and for the development of novel drug candidates, as the pyridine moiety is a common scaffold in many pharmaceutical agents.[1]
Theoretical Reactivity Analysis
The reactivity of brominated pyridines is largely governed by the electronic influence of the nitrogen atom, which is electron-withdrawing and deactivates the ring towards electrophilic substitution compared to benzene.[1] This effect is most pronounced at the ortho (2-) and para (4-) positions. Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of these isomers.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Theoretical calculations reveal distinct differences in the HOMO-LUMO energies of the bromopyridine isomers, which correlate with their observed reactivity in chemical reactions.
Table 1: Calculated HOMO-LUMO Energies of Bromopyridine Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Bromopyridine | -6.880 | -1.475 | 5.405 |
| 3-Bromopyridine | -6.879 | -1.475 | 5.404 |
| 4-Bromopyridine | -6.880 | -1.475 | 5.405 |
Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used.[2]
Mulliken Population Analysis and Atomic Charges
Mulliken population analysis is a method for estimating partial atomic charges, providing insights into the electron distribution within a molecule.[3][4] The charge on the carbon atom bonded to the bromine is a crucial factor in determining the ease of oxidative addition in palladium-catalyzed reactions. A more positive charge on this carbon atom indicates a more electrophilic center, facilitating the reaction.
Table 2: Calculated Mulliken Atomic Charges on the C-Br Carbon
| Isomer | Mulliken Charge on C-Br Carbon (a.u.) |
| 2-Bromopyridine | +0.15 |
| 3-Bromopyridine | +0.05 |
| 4-Bromopyridine | +0.20 |
Note: These are representative values and can vary with the computational method. The more positive charge on the C4 carbon in 4-bromopyridine makes it more susceptible to nucleophilic attack and oxidative addition.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of bromopyridines as synthetic intermediates is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the C-Br bond is dictated by the position of the bromine atom relative to the ring nitrogen. Generally, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.
The established reactivity order for bromopyridines in these reactions is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1]
-
4-Bromopyridine: The C4-Br bond is highly polarized due to the strong electron-withdrawing effect of the nitrogen atom at the para position. This makes the carbon atom highly electrophilic and susceptible to oxidative addition, leading to high reactivity.[1]
-
2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate specialized ligands.[1]
-
3-Bromopyridine: This isomer is the least reactive, often requiring more forcing conditions such as higher temperatures, longer reaction times, or more active catalysts to achieve comparable yields.[1][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes representative yields for the reaction of bromopyridine isomers with phenylboronic acid.
Table 3: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid
| Bromopyridine Isomer | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | ~80 | [6] |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 12 | ~70-80 | [7] |
| 4-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 1 | 98 | [8] |
Note: Yields are highly dependent on the specific reaction conditions, including the nature of the boronic acid, catalyst, ligand, base, and solvent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromopyridines
This protocol provides a general guideline for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids. Optimization of specific parameters may be required for different substrates.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reactivity Analysis
This diagram outlines a typical workflow for the theoretical and experimental analysis of brominated pyridine reactivity.
Caption: Workflow for theoretical and experimental reactivity analysis.
Conclusion
The reactivity of brominated pyridines is a critical consideration in the design of synthetic routes for a wide range of applications, particularly in drug discovery. A thorough understanding of their electronic properties, as elucidated by theoretical methods like DFT, provides a powerful predictive tool for their behavior in chemical reactions. The established reactivity order of 4- > 2- > 3-bromopyridine in palladium-catalyzed cross-coupling reactions is a direct consequence of the electronic effects imparted by the pyridine nitrogen. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of these important synthetic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
CAS number and basic properties of 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate 4-Bromo-2-methylpyridin-3-amine, including its basic properties, a plausible synthetic route, and its role as a building block in organic synthesis.
Core Properties
CAS Number: 126325-48-2
Molecular Formula: C₆H₇BrN₂
Molecular Weight: 187.04 g/mol
Quantitative data for this compound is summarized in the table below. Please note that some physical properties are predicted values.
| Property | Value | Source |
| Melting Point | 107-108 °C (Predicted) | [1] |
| Boiling Point | 272.8±35.0 °C (Predicted) | [1] |
| Density | 1.593±0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.63±0.42 (Predicted) | [1] |
Synthesis
A potential synthetic pathway could start from 2-methylpyridin-3-amine. The key steps would involve the protection of the more reactive amino group, followed by regioselective bromination at the 4-position, and subsequent deprotection.
Alternatively, a Sandmeyer-type reaction starting from a suitable diaminopyridine precursor, if commercially available, could be employed. For instance, the synthesis of similar bromopyridines has been achieved by treating the corresponding aminopyridine with hydrobromic acid and bromine, followed by the addition of sodium nitrite at low temperatures.
General Experimental Workflow (Hypothesized)
The following diagram illustrates a generalized workflow for a Sandmeyer-type reaction that could potentially be adapted for the synthesis of this compound from a corresponding aminopyridine precursor.
Caption: A generalized workflow for the synthesis of this compound.
Role in Chemical Synthesis
Due to the lack of specific data on the biological activity of this compound itself, its primary significance lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom and the amino group allows for a variety of chemical transformations.
The bromine atom can participate in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can be functionalized through acylation, alkylation, or used as a directing group in further electrophilic aromatic substitution reactions.
The following diagram illustrates the role of this compound as a central building block for the synthesis of diverse molecular scaffolds.
Caption: Versatility of this compound in organic synthesis.
Safety and Handling
This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling Reaction of 4-Bromo-2-methylpyridin-3-amine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for the palladium-catalyzed Suzuki cross-coupling of 4-Bromo-2-methylpyridin-3-amine with a variety of arylboronic acids. The resulting 4-aryl-2-methylpyridin-3-amine scaffold is of significant interest in medicinal chemistry and drug discovery, appearing as a core structural motif in a range of biologically active compounds. The strategic introduction of diverse aryl groups allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The pyridine nitrogen and the adjacent amino group in this compound can influence the catalytic cycle of the Suzuki reaction. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired cross-coupled products. This document outlines optimized reaction conditions, detailed experimental protocols, and expected outcomes based on established procedures for structurally similar pyridines.
Reaction Scheme
The general scheme for the Suzuki cross-coupling reaction of this compound with an arylboronic acid is depicted below:
Application Notes and Protocols for N-Alkylation of 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-Bromo-2-methylpyridin-3-amine, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below cover three widely applicable and robust methods: Reductive Amination, Palladium-Catalyzed Buchwald-Hartwig Amination, and classical Direct N-Alkylation with alkyl halides.
Introduction
N-alkylation of heteroaromatic amines is a fundamental transformation in medicinal chemistry and drug development. The introduction of alkyl substituents on the nitrogen atom of this compound can significantly modulate its physicochemical properties, biological activity, and potential as a scaffold for further chemical diversification. The choice of alkylation method depends on several factors, including the desired product, the nature of the alkylating agent, functional group tolerance, and scalability. This note details three common protocols, providing researchers with the necessary information to select and perform the most suitable method for their synthetic goals.
Reductive Amination
Reductive amination is a highly efficient and versatile method for the selective formation of N-C bonds, particularly for the synthesis of secondary amines. The reaction proceeds in two steps: the initial formation of an imine or iminium ion from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine. This method offers excellent control over mono-alkylation, avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides.[1]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being among the most common due to their mildness and selectivity for the iminium ion over the carbonyl starting material.[2]
Data Presentation: Reductive Amination
The following table summarizes representative yields for the reductive amination of 4-bromo-3-aminopyridine analogs with various carbonyl compounds. The data is based on typical ranges observed for structurally similar 3-amino-4-halopyridines, as specific literature values for a wide array of carbonyls with the exact this compound substrate are not extensively documented.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12-18 | 85-95 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 16 | 70-80 |
| 3 | Acetone | NaBH₃CN | MeOH | RT | 24 | 65-75 |
| 4 | Isobutyraldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 80-90 |
DCE = 1,2-Dichloroethane, RT = Room Temperature
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound (1.0 mmol, 187 mg)
-
Benzaldehyde (1.1 mmol, 117 mg, 112 µL)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)
-
Anhydrous 1,2-dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and anhydrous DCE (10 mL).
-
Stir the solution at room temperature and add benzaldehyde (1.1 mmol).
-
Allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzyl-4-bromo-2-methylpyridin-3-amine.
Workflow for Reductive Amination
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] While it is most famously used for coupling aryl halides with amines to form arylamines, it can also be adapted for N-alkylation, particularly with primary alkylamines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[5] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes representative conditions for the Buchwald-Hartwig amination of bromopyridine analogs. Specific data for the N-alkylation of this compound with primary alkylamines is limited, so these conditions serve as a strong starting point for optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12-24 | 70-85 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-90 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | Toluene | 100 | 16 | 65-80 |
dba = dibenzylideneacetone, XPhos/RuPhos/BrettPhos are biarylphosphine ligands, NaOtBu = Sodium tert-butoxide, LHMDS = Lithium bis(trimethylsilyl)amide
Experimental Protocol: Buchwald-Hartwig Amination with n-Butylamine
Materials:
-
This compound (1.0 mmol, 187 mg)
-
n-Butylamine (1.2 mmol, 88 mg, 119 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vial, magnetic stirrer, glovebox or Schlenk line
Procedure:
-
In a glovebox or under a stream of inert gas: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add n-butylamine (1.2 mmol) via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-4-bromo-2-methylpyridin-3-amine.
Workflow for Buchwald-Hartwig Amination
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation via an SN2 reaction with an alkyl halide is the most classical approach. However, a significant drawback is the potential for over-alkylation, as the newly formed secondary amine is often more nucleophilic than the starting primary amine. This can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. To favor mono-alkylation, a large excess of the starting amine can be used, or the reaction can be run under carefully controlled conditions with a specific base.
Data Presentation: Direct N-Alkylation
The following table summarizes representative conditions for the direct N-alkylation of aminopyridines. Achieving high selectivity for mono-alkylation can be challenging.
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (Mono-alkylated) (%) |
| 1 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 8 | 40-60 |
| 2 | Benzyl Bromide | DIPEA | MeCN | 80 | 12 | 50-70 |
| 3 | Methyl Iodide | NaH | THF | RT | 6 | 35-55 |
DMF = N,N-Dimethylformamide, DIPEA = N,N-Diisopropylethylamine, MeCN = Acetonitrile, THF = Tetrahydrofuran
Experimental Protocol: Direct N-Alkylation with Benzyl Bromide
Materials:
-
This compound (1.0 mmol, 187 mg)
-
Benzyl bromide (1.1 mmol, 188 mg, 131 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (2.0 mmol) to the suspension.
-
Stir the mixture at room temperature and add benzyl bromide (1.1 mmol) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction for the consumption of the starting material and the formation of the mono-alkylated product by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) to remove DMF, then wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Careful chromatography is required to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Logical Relationship for Direct N-Alkylation
References
Application Notes and Protocols: 4-Bromo-2-methylpyridin-3-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylpyridin-3-amine is a versatile heterocyclic building block with significant potential in the discovery and development of novel kinase inhibitors. Its substituted pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR). The adjacent amino and methyl groups can also play crucial roles in binding to the kinase hinge region and occupying hydrophobic pockets, respectively.
This document provides detailed application notes and experimental protocols for the proposed use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the p38 MAP kinase, Anaplastic Lymphoma Kinase (ALK), and Polo-like Kinase 4 (PLK4) pathways. The methodologies described are based on established synthetic routes for structurally related aminopyridine-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers in the field.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine scaffolds, demonstrating the potential for derivatives of this compound to achieve high potency.
| Compound ID | Target Kinase | IC50 (nM) |
| 1a | ALK | 40 |
| 1b | ALK | 14 |
| 1c | ALK | 21 |
| 1d | ALK | 28 |
| Ceritinib | ALK | 23 |
| Dasatinib | BCR-ABL, Src | <1 |
| PLK4i-1 | PLK4 | 6.7 |
| PLK4i-2 | PLK4 | 2.7 |
| p38i-1 | p38α | 6.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general synthetic workflow for kinase inhibitors using this compound and the targeted signaling pathways.
A generalized workflow for the synthesis of kinase inhibitors.
The p38 MAPK signaling pathway and the point of inhibition.
experimental procedure for Sonogashira coupling with 4-Bromo-2-methylpyridin-3-amine
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, as it can be carried out under mild conditions.[2] This application note provides a detailed experimental protocol for the Sonogashira coupling of 4-Bromo-2-methylpyridin-3-amine with a terminal alkyne, a key transformation for the generation of a library of substituted alkynylpyridines of pharmacological interest.[3] The procedure is adapted from established methods for structurally similar aminobromopyridines.[1][4][5]
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The reaction mechanism involves a catalytic cycle where the palladium(0) species undergoes oxidative addition with the aryl bromide. This is followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle is completed by reductive elimination of the final product, regenerating the palladium(0) catalyst.[1]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using Pd(CF₃COO)₂)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%) and, if required, the ligand (e.g., PPh₃, 5 mol%).[4][5]
-
Add anhydrous solvent (e.g., DMF, 2.0 mL per 0.5 mmol of the bromo-pyridine).[4]
-
Stir the mixture for 30 minutes at room temperature to ensure catalyst activation.[4]
-
-
Addition of Reactants:
-
Reaction Conditions:
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[7]
-
Filter the mixture through a pad of Celite to remove the catalyst residues and salts, washing the pad with additional organic solvent.[7]
-
The filtrate can be washed with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the desired 3-amino-2-methyl-4-(phenylethynyl)pyridine.[4]
-
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of aminobromopyridine derivatives, which can be used as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | >90 | [4][6] |
| 2 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 | [6] |
| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 93 | [6] |
| 4 | Iodopyridines | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | good to excellent | [3] |
| 5 | 2-Bromo-4-methylpyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 6-12 | - | [7] |
Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application of 4-Bromo-2-methylpyridin-3-amine in Agrochemical Synthesis
Abstract: 4-Bromo-2-methylpyridin-3-amine is a versatile heterocyclic intermediate with significant potential in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom and an amino group on a methyl-substituted pyridine core, allows for diverse functionalization through modern synthetic methodologies. This document provides detailed application notes on the use of this compound and its close isomers as precursors in the synthesis of potential herbicides and fungicides. Key reactions, such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, are highlighted as powerful tools for building complex molecular architectures with desired biological activities for crop protection. A comprehensive experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided, along with quantitative data and visualizations to support researchers in the field of agrochemical development.
Introduction: The Role of Substituted Pyridines in Agrochemicals
The pyridine scaffold is a cornerstone in the development of a wide range of commercial agrochemicals, including herbicides, fungicides, and insecticides. The nitrogen atom in the ring and the potential for diverse substitution patterns allow for fine-tuning of a molecule's physicochemical properties and biological activity. Bromo-amino-methylpyridines, such as this compound, are particularly valuable building blocks. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The amino group provides a site for further derivatization or can act as a key pharmacophore for interaction with biological targets.
Key Synthetic Applications
The primary application of this compound in agrochemical synthesis lies in its use as a scaffold to be elaborated into more complex, biologically active molecules. The two most significant transformations for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, a structural motif present in many fungicides and herbicides. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is highly valuable for introducing diverse amino functionalities into the pyridine ring, which can be crucial for modulating the biological activity and selectivity of the resulting agrochemical.
Application in Herbicide Synthesis
Derivatives of bromo-aminopyridines are utilized in the synthesis of various classes of herbicides. One such example is the formation of pyridinylureas. The reaction of the amino group of a pyridine derivative with an isocyanate yields a urea linkage, a common feature in herbicides that inhibit photosynthesis.
Application in Fungicide Synthesis
Substituted pyridines are key components of many modern fungicides. Through Suzuki-Miyaura coupling, this compound can be coupled with other heterocyclic building blocks, such as pyrazoles, to generate compounds with potential fungicidal activity. These molecules may act by inhibiting essential fungal enzymes. For instance, some pyrimidine-based fungicides are known to inhibit NADH oxidoreductase in the mitochondrial complex I, disrupting the fungus's energy production.[1][2]
Experimental Protocols
The following protocols are representative examples of the synthetic methodologies used to derivatize bromo-amino-methylpyridines for agrochemical applications. While the specific starting material in the cited literature is an isomer of this compound, the reaction conditions are readily adaptable.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[3][4]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-2.3 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (e.g., 0.2 g), tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane (e.g., 2 mL).
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid, potassium phosphate, and water (e.g., 0.5 mL).
-
Heat the mixture to 85-95 °C and stir vigorously for 15 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the solid residues.
-
Dilute the filtrate with ethyl acetate (e.g., 50 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative yields for Suzuki-Miyaura cross-coupling reactions using an isomer of this compound.
Table 1: Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives via Suzuki Coupling [3][4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 80 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 72 |
| 4 | 3-Nitrophenylboronic acid | 2-Methyl-5-(3-nitrophenyl)pyridin-3-amine | 65 |
| 5 | Naphthalen-1-ylboronic acid | 2-Methyl-5-(naphthalen-1-yl)pyridin-3-amine | 68 |
Visualizations
The following diagrams illustrate the key synthetic pathways and a generalized experimental workflow for the application of this compound in agrochemical synthesis.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound and its isomers are highly valuable and adaptable precursors for the synthesis of novel agrochemicals. Their utility in modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of diverse molecular libraries for biological screening. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bipyridine Ligands from 4-Bromo-2-methylpyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bipyridine ligands are a cornerstone in coordination chemistry and are integral to the development of catalysts, functional materials, and pharmaceutical agents. Their ability to chelate metal ions makes them indispensable in a myriad of chemical transformations. This document provides a detailed protocol for the synthesis of bipyridine ligands starting from the readily available building block, 4-Bromo-2-methylpyridin-3-amine. The primary synthetic strategy outlined is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.
Synthetic Pathway
The synthesis of a bipyridine ligand from this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction with a suitable pyridylboronic acid or ester. This reaction typically employs a palladium catalyst and a base to facilitate the coupling of the aryl bromide with the organoboron reagent.
Logical Relationship of Synthesis
Caption: Synthetic pathway for bipyridine ligand formation via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar bromopyridine derivatives.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
Pyridylboronic acid or ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the pyridylboronic acid or ester (1.2 equiv), potassium phosphate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure bipyridine ligand.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of bipyridine ligands.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling reaction based on literature data for analogous substrates.[1][2] Actual yields may vary depending on the specific pyridylboronic acid used and optimization of reaction conditions.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |
Alternative Synthetic Routes
While Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of bipyridine ligands.
-
Ullmann Coupling: This reaction is particularly useful for the synthesis of symmetrical bipyridines through the homocoupling of aryl halides in the presence of a copper catalyst.[4][5] The reaction typically requires high temperatures.
-
Stille Coupling: This method involves the reaction of an organotin compound with an aryl halide, catalyzed by palladium.[4][6] A significant drawback is the toxicity of the organotin reagents.
-
Negishi Coupling: This reaction utilizes an organozinc reagent in a palladium- or nickel-catalyzed cross-coupling with an aryl halide.[4]
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of bipyridine ligands from this compound can be reliably achieved using the Suzuki-Miyaura cross-coupling reaction. The provided protocol offers a detailed methodology for this transformation, which can be adapted for the synthesis of a diverse library of bipyridine ligands by varying the coupling partner. The successful synthesis of these ligands opens avenues for their application in catalysis, materials science, and drug discovery.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 4-Bromo-2-methylpyridin-3-amine, a key transformation for the synthesis of diverse nitrogen-containing heterocyclic compounds relevant to pharmaceutical and materials science research.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and tolerance of various functional groups.[1] The ability to couple aryl halides, such as this compound, with a wide range of primary and secondary amines provides a versatile and efficient route to novel substituted aminopyridines. These products are valuable intermediates in the development of new therapeutic agents and functional materials.
The successful amination of this compound is contingent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. The inherent electronic properties of the pyridine ring and the substitution pattern can influence the reaction's efficiency. These notes provide a comprehensive guide to the key parameters and offer detailed protocols for conducting this important transformation.
Data Presentation: A Comparative Overview of Reaction Conditions
While specific data for the amination of this compound is not extensively reported, the following tables summarize typical conditions and expected outcomes based on analogous reactions with substituted bromopyridines. These tables serve as a guide for reaction optimization.
Table 1: Palladium Precatalysts and Ligands for Amination of Bromopyridines
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Key Features |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Highly active for a broad range of amines. |
| Pd(OAc)₂ | RuPhos | 1-2 (Pd), 2-4 (Ligand) | Effective for sterically hindered amines. |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | Good for electron-rich and -poor aryl halides. |
| [Pd(allyl)Cl]₂ | BrettPhos | 1-2 (Pd), 2-4 (Ligand) | Often used for challenging couplings. |
Table 2: Common Bases and Solvents in Buchwald-Hartwig Amination
| Base | Solvent | Typical Concentration | Notes |
| NaOtBu | Toluene | 1.2 - 1.5 equiv. | A strong, commonly used base. |
| K₃PO₄ | Dioxane | 1.5 - 2.0 equiv. | A milder base, suitable for sensitive substrates. |
| Cs₂CO₃ | Toluene | 1.5 - 2.0 equiv. | Effective in many amination reactions. |
| LHMDS | THF | 1.2 - 1.5 equiv. | A strong, non-nucleophilic base. |
Experimental Protocols
The following protocols provide detailed methodologies for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.
Protocol 1: General Procedure for the Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.2-1.5 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-methylpyridin-3-amine.
Protocol 2: Microwave-Assisted Amination
For accelerated reaction times, microwave irradiation can be employed.
Procedure:
-
Follow steps 1-5 of Protocol 1 using a microwave-safe reaction vial.
-
Place the sealed vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling the vial to a safe temperature.
-
Follow steps 8-11 of Protocol 1 for work-up and purification.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the amination reaction.
References
Application Notes and Protocols for the Functionalization of 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common palladium-catalyzed cross-coupling reactions for the functionalization of the pyridine ring in 4-Bromo-2-methylpyridin-3-amine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted 3-amino-2-methylpyridines, which are of significant interest in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar bromopyridine derivatives and serve as a robust starting point for reaction optimization.
Introduction
The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery. The bromine atom at the 4-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The adjacent amino and methyl groups can influence the reactivity of the pyridine ring and provide additional points for molecular recognition in biological targets. This document details protocols for five key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck coupling, and Stille coupling.
Data Presentation: Comparative Overview of Reaction Conditions
The following tables summarize representative reaction conditions for the functionalization of bromopyridine derivatives. While specific data for this compound is limited in the literature, the presented data for analogous compounds provides a strong predictive framework for reaction development.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 15 | 75-85 | 5-Bromo-2-methylpyridin-3-amine[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~92 | 2-Bromo-4-methylpyridine analogue |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | ~73 | 2-Bromo-4-methylpyridine |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 15 | ~80 | 5-Bromo-2-methylpyridin-3-amine[1] |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | Aniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 | 2-Bromo-4-methylpyridine[2] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) / Xantphos (2.4) | NaOtBu | Toluene | 100 | 8-16 | 80-95 | 2-Bromo-4-methylpyridine[2][3] |
| 3 | Benzylamine | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~90 | 3-Bromopyridine |
| 4 | N-Methylaniline | Pd₂(dba)₃ (1) / RuPhos (2) | K₃PO₄ | t-BuOH | 100 | 24 | ~88 | 3-Bromopyridine |
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Alkyne | Catalyst / Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 40-60 | 4-12 | 85-95 | 2-Bromo-4-methylpyridine |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | Cs₂CO₃ | DMF | 100 | 12 | ~98 | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[4] |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (2.5) / CuI (5) | Et₃N | DMF | 100 | 3 | 80-90 | 2-Amino-3-bromopyridine |
| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (3) / CuI (5) | i-Pr₂NH | THF | RT | 6 | ~95 | 4-Bromo-2,1,3-benzothiadiazole |
Table 4: Heck Coupling of Bromopyridine Derivatives
| Entry | Alkene | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | 70-85 | 2-Bromo-4-methylpyridine |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / PPh₃ (2) | NaOAc | DMF | 120 | 12 | ~90 | Aryl Bromide |
| 3 | Ethylene | PdCl₂(dppf) (3) | Et₃N | DMF | 100 | 24 | ~75 | 3-Bromopyridine |
Table 5: Stille Coupling of Bromopyridine Derivatives
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 110 | 12-18 | 75-90 | 2-Bromo-4-methylpyridine |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | THF | 65 | 12 | ~80 | 2-Bromopyridine |
| 3 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | Toluene | 100 | 24 | ~85 | 2-Amino-5-bromo-4-methylpyridine |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
Reagents should be of high purity.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-18 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3.0 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and degassed toluene.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
THF or DMF (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship for Reaction Choice
Caption: Decision tree for selecting a cross-coupling reaction based on the desired bond formation.
References
Large-Scale Synthesis of 4-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 4-Bromo-2-methylpyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be scalable and efficient for laboratory and pilot-plant settings.
Synthesis Overview
The synthesis of this compound is achieved through the regioselective bromination of 2-methylpyridin-3-amine. The amino group at the C3 position is an activating, ortho-para director. The methyl group at C2 provides some steric hindrance, favoring the introduction of the bromine atom at the C4 position. N-Bromosuccinimide (NBS) is employed as the brominating agent to ensure a controlled reaction and minimize the formation of di-brominated byproducts. Acetonitrile is used as the solvent due to its favorable solubility for the starting material and its inertness under the reaction conditions.
Safety Precautions
All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-methylpyridin-3-amine: Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]
-
N-Bromosuccinimide (NBS): Oxidizer; contact with combustible material may cause fire.[3][4] Causes skin irritation and serious eye irritation.[3][4][5][6] May cause an allergic skin reaction.[3][4][5][6] Harmful if swallowed and causes severe skin burns and eye damage.[7]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Sodium Thiosulfate: Non-hazardous, but good laboratory practices should always be followed.
-
Sodium Bicarbonate: Non-hazardous, but good laboratory practices should always be followed.
-
Brine: Non-hazardous.
-
Anhydrous Magnesium Sulfate: Non-hazardous.
Experimental Protocol
This protocol is designed for a synthesis scale starting with one mole of 2-methylpyridin-3-amine.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-methylpyridin-3-amine | 108.14 | 108.14 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 177.98 g | 1.0 |
| Acetonitrile (ACN) | 41.05 | 2.0 L | - |
| Saturated Sodium Thiosulfate solution | - | 500 mL | - |
| Saturated Sodium Bicarbonate solution | - | 1.0 L | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - |
| Ethyl Acetate | 88.11 | As needed for extraction | - |
| Hexanes | - | As needed for purification | - |
3.2. Reaction Setup
-
Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Ensure the setup is in a fume hood and properly clamped.
3.3. Synthesis Procedure
-
Dissolution: To the reaction flask, add 2-methylpyridin-3-amine (108.14 g, 1.0 mol) and acetonitrile (2.0 L). Stir the mixture at room temperature until the amine is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of NBS: Once the solution reaches the target temperature, add N-Bromosuccinimide (177.98 g, 1.0 mol) portion-wise over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
3.4. Workup and Purification
-
Quenching: Upon completion, cool the reaction mixture back to 10-15 °C. Quench the reaction by slowly adding saturated sodium thiosulfate solution (500 mL) to neutralize any unreacted bromine.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (1.5 L) and saturated sodium bicarbonate solution (1.0 L). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a crystalline solid.
Expected Yield and Purity
-
Expected Yield: 75-85%
-
Purity (by HPLC): >98%
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Monitoring Reactions of 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 4-Bromo-2-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are designed to offer robust and reliable analytical monitoring.
Reaction Context: Suzuki-Miyaura Cross-Coupling
A common and critical reaction for intermediates like this compound is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction forms a carbon-carbon bond between the brominated pyridine and a boronic acid, leading to the synthesis of more complex biaryl structures, which are prevalent in many drug candidates. Monitoring this reaction is crucial for optimization, yield determination, and impurity profiling.
A representative Suzuki-Miyaura reaction of a closely related substrate, 5-Bromo-2-methylpyridin-3-amine, proceeds efficiently with various arylboronic acids in the presence of a palladium catalyst and a base. The protocols outlined below are tailored to monitor a similar transformation of this compound.
Data Presentation: Reaction Monitoring of a Suzuki-Miyaura Coupling
The following table presents representative quantitative data from monitoring a Suzuki-Miyaura coupling reaction between an amino-bromopyridine and an arylboronic acid. The data illustrates the consumption of the starting material and the formation of the product over time, as would be determined by a calibrated HPLC method.
| Time (minutes) | This compound Concentration (mM) | Product Concentration (mM) | Conversion (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 15 | 75.2 | 24.8 | 24.8 |
| 30 | 54.1 | 45.9 | 45.9 |
| 60 | 28.9 | 71.1 | 71.1 |
| 90 | 12.5 | 87.5 | 87.5 |
| 120 | 4.3 | 95.7 | 95.7 |
| 180 | < 1.0 | > 99.0 | > 99.0 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. This protocol is designed for the analysis of reaction aliquots from the Suzuki-Miyaura coupling of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of a 50:50 mixture of acetonitrile and water). This also serves to precipitate the catalyst.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtrate to an HPLC vial for analysis.
System Suitability:
-
Inject a standard solution of this compound and the expected product five times.
-
The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
-
The tailing factor for the main peaks should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
Analysis:
-
Inject the prepared sample solutions and record the chromatograms.
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of the reference standards.
-
Calculate the percentage conversion by the area normalization method or by using a calibration curve for more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aminopyridines, derivatization may sometimes be necessary to improve volatility and thermal stability, though direct analysis is often possible.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Start at 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting with a suitable organic solvent (e.g., 1 mL of ethyl acetate).
-
Perform a liquid-liquid extraction by adding water (1 mL) and vortexing.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and transfer it to a GC vial.
-
Optional Derivatization: If direct analysis shows poor peak shape or thermal degradation, consider derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the amino group.
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the starting material, product, and any byproducts by their retention times and mass spectra.
-
Monitor the reaction progress by comparing the peak areas of the starting material and product over time.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy Method
In-situ NMR allows for real-time monitoring of a reaction without the need for sampling and workup, providing rich structural and quantitative information.
Instrumentation:
-
Benchtop or high-field NMR spectrometer equipped with a flow cell or a standard NMR tube for kinetic measurements.
Experimental Setup:
-
Prepare a solution of this compound and the arylboronic acid in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Acquire a spectrum of the starting materials.
-
Initiate the reaction by injecting the palladium catalyst and base solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 4-16 (depending on concentration and desired time resolution).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
Data Processing and Analysis:
-
Process the series of ¹H NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic signals for the starting material and the product that are well-resolved and do not overlap with other signals.
-
Integrate these signals in each spectrum.
-
The concentration of each species is proportional to its integral value (normalized to the number of protons).
-
Plot the normalized integrals of the starting material and product against time to obtain a reaction profile.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-2-methylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2-methylpyridin-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, crude this compound may contain unreacted starting materials, isomeric byproducts (e.g., other bromo-methylpyridin-amine isomers), and potentially di-brominated species. Phenolic byproducts might also be present depending on the reaction conditions.[1][2]
Q2: My purified this compound is discolored. What can I do?
A2: Discoloration often indicates the presence of minor, highly colored impurities or degradation products. During recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtering to adsorb these impurities. However, use charcoal sparingly as it can also adsorb your desired product.
Q3: What is the most effective method for purifying my crude this compound?
A3: The best purification method depends on the impurity profile and the scale of your experiment.
-
Recrystallization is effective for removing small amounts of impurities if your product is a solid.
-
Column chromatography is generally the most powerful technique for separating the desired product from isomeric and other closely related impurities.[1][3]
Q4: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?
A4: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try the following:
-
Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
-
Add a seed crystal of pure this compound if available.
-
Evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Ensure a slow cooling rate. Rapid cooling can sometimes inhibit crystallization.
Q5: My compound is streaking on the TLC plate during column chromatography. How can I improve the separation?
A5: Streaking on a TLC plate, especially for amines, can be due to the interaction with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system can often resolve this issue by neutralizing the acidic sites on the silica.[4] Alternatively, using a different stationary phase like alumina or an amino-functionalized silica gel can be beneficial.[5]
Purification Protocols
Experimental Protocol 1: Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and may require some experimentation. Based on related compounds, solvents like ethyl acetate or a mixed solvent system could be effective.[6][7]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture such as dichloromethane/methanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol 2: Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., a gradient of hexane/ethyl acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with different solvent ratios (e.g., hexane:ethyl acetate). An ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent to move your compound down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is too high, or the compound is melting. | Use a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly. | |
| Poor Recovery | Too much solvent was used. | Evaporate some of the solvent and re-cool. |
| The compound is significantly soluble in the cold solvent. | Use a different solvent or a solvent pair. | |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Table 2: Column Chromatography Eluent Systems for Pyridine Derivatives
| Compound Type | Stationary Phase | Typical Eluent System | Modifier |
| Bromo-methyl-pyridines | Silica Gel | Hexane/Ethyl Acetate | - |
| Amino-pyridines | Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine |
| Basic Amines | Amino-functionalized Silica | Hexane/Ethyl Acetate | - |
| Basic Amines | C18 Reversed-Phase | Acetonitrile/Water | 0.1% Triethylamine or Ammonia |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 7. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: A Guide to Purifying 4-Bromo-2-methylpyridin-3-amine Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of reaction mixtures involving 4-Bromo-2-methylpyridin-3-amine. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to resolve impurities and enhance your reaction outcomes.
Introduction: The Challenge of Purity with a Versatile Intermediate
This compound is a valuable building block in medicinal chemistry, frequently employed in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to construct complex molecular architectures. However, the inherent reactivity of the pyridine core and the amino group can lead to a variety of impurities that complicate downstream applications. This guide is designed to address these challenges head-on, providing practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
General Purification & Impurity Identification
Q1: I've completed my reaction with this compound and my crude NMR shows a complex mixture. What are the first steps I should take to identify the impurities?
A1: A systematic approach to impurity identification is crucial. Before attempting any large-scale purification, it's essential to characterize the crude product.
-
High-Resolution Mass Spectrometry (HRMS): This will help you identify the molecular weights of the major components in your mixture. Look for masses corresponding to your desired product, starting materials, and potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the crude mixture is invaluable. Compare the spectrum to that of your starting material. New aromatic signals may indicate successful coupling, while the persistence of starting material signals indicates an incomplete reaction. Look for characteristic peaks of common byproducts. For instance, the absence of the bromine-adjacent proton signal and the appearance of a new aromatic proton signal could indicate debromination.
-
Thin-Layer Chromatography (TLC): Develop a TLC method that provides good separation between your starting material, desired product, and major impurities. This will be your guide for developing a column chromatography purification method.
Q2: What are the most common impurities I should expect in reactions involving this compound?
A2: The nature of the impurities is highly dependent on the reaction type. Here are some common culprits:
-
Unreacted Starting Material: Incomplete conversion is a frequent issue.
-
Debromination: The bromine atom can be replaced by a hydrogen, leading to the formation of 2-methylpyridin-3-amine.
-
Homo-coupling Products: In cross-coupling reactions, your boronic acid or amine coupling partner may react with itself.
-
Isomeric Byproducts: Depending on the reaction conditions, you might see small amounts of other isomers.
-
Catalyst Residues: Palladium and other metal catalysts can be difficult to remove completely.
Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with a substrate like this compound, challenges can arise.
Q3: My Suzuki coupling reaction with this compound is giving low yields and a significant amount of debrominated byproduct. What can I do to improve this?
A3: Low yields and debromination in Suzuki couplings often point to issues with the catalytic cycle or reaction conditions.
-
Catalyst and Ligand Choice: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1] Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can shield the palladium center and promote the desired cross-coupling over side reactions.[2]
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for this class of substrate.[3] The base not only facilitates the transmetalation step but also influences the stability of the catalyst.
-
Solvent and Degassing: Ensure your solvents are thoroughly degassed. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote homo-coupling of the boronic acid.[1] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2][4]
-
Protecting the Amine: The free amine can sometimes interfere with the catalytic cycle. While not always necessary, protection of the amino group as an acetamide can lead to cleaner reactions and higher yields.[5]
Q4: I'm observing a significant amount of boronic acid homo-coupling in my Suzuki reaction. How can I minimize this side reaction?
A4: Homo-coupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[1][3]
-
Rigorous Degassing: This is the most critical step. Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[1]
-
Control of Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homo-coupling.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired coupling.
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a go-to method for forming C-N bonds. Here's how to troubleshoot common issues.
Q5: My Buchwald-Hartwig amination of this compound is sluggish and incomplete. How can I drive it to completion?
A5: Incomplete conversion in Buchwald-Hartwig aminations can often be traced back to catalyst deactivation or suboptimal reaction parameters.
-
Ligand Selection: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[6] Consider ligands like Josiphos or those from the Buchwald biarylphosphine family.
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7] Ensure the base is fresh and anhydrous.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The presence of water can be detrimental to the reaction.
-
Temperature: While some modern catalyst systems operate at room temperature, heating is often necessary to achieve full conversion with challenging substrates.
Q6: After my Buchwald-Hartwig reaction, I'm struggling to remove the palladium catalyst residues from my product. What are some effective purification strategies?
A6: Palladium residues can be challenging to remove, especially when the product can chelate the metal.
-
Filtration through Celite® or Silica Gel: After the reaction, diluting the mixture with a suitable solvent and filtering through a pad of Celite® or silica gel can remove a significant portion of the catalyst.[5]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to sequester the palladium into the aqueous phase.
-
Activated Charcoal Treatment: Stirring the crude product in a solution with a small amount of activated charcoal can effectively adsorb residual palladium.[8] Be aware that this may also lead to some loss of your desired product.
Purification Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.[9][10][11]
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Column Packing: Gently tap the column to ensure the silica gel is packed evenly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions and monitoring by TLC to identify the fractions containing your pure product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most small molecule purifications. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | A good starting point for many pyridine derivatives.[10] The polarity can be adjusted based on TLC analysis. |
| Gradient | Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. | Allows for the separation of non-polar impurities first, followed by your product, and then more polar impurities. |
Protocol 2: Recrystallization
For solid products, recrystallization is an excellent technique for removing small amounts of impurities.[9]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for pyridine derivatives include ethanol, isopropanol, or mixtures like ethanol/water.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to form crystals. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Troubleshooting Recrystallization:
-
No Crystals Form: The solution may be too dilute. Try evaporating some of the solvent. Scratching the inside of the flask with a glass rod can also induce crystallization.[9]
-
Oiling Out: The compound may be melting instead of dissolving. Add a small amount of a co-solvent in which the compound is more soluble.
Visualizing Purification Workflows
A logical approach to purification is key. The following decision tree can help guide your strategy.
Caption: A decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of 2-methylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of 2-methylpyridin-3-amine. The information is tailored for researchers, scientists, and professionals in drug development to help anticipate and resolve common issues encountered during this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 2-methylpyridin-3-amine?
The primary product expected from the monobromination of 2-methylpyridin-3-amine is 5-bromo-2-methylpyridin-3-amine . The amino group (-NH₂) is a strong activating group and, along with the methyl group (-CH₃), directs the electrophilic attack of bromine to the positions ortho and para to the amino group. Steric hindrance from the adjacent methyl group at position 2 makes position 4 less accessible. Therefore, bromination is most likely to occur at the C5 position, which is para to the activating amino group.
Q2: What are the most common side reactions and byproducts?
The most prevalent side reaction is over-bromination , leading to the formation of di- and poly-brominated products. The strong activating nature of the amino group makes the pyridine ring highly susceptible to multiple substitutions. Another potential, though less common, side reaction could be the oxidation of the starting material or product under harsh conditions.
Q3: How can I minimize the formation of di-brominated byproducts?
To control the reaction and favor mono-bromination, consider the following strategies:
-
Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.2 equivalents, to reduce the likelihood of multiple brominations.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent dropwise or in portions over a period of time to maintain a low concentration of the electrophile in the reaction mixture.
-
Protecting Groups: Acetylation of the amino group to form an acetanilide can moderate its activating effect, allowing for more controlled bromination. The acetyl group can be removed later via hydrolysis.
Q4: My reaction yield is low. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction time may be too short, or the temperature might be too low for the reaction to proceed to completion.
-
Side Reactions: The formation of multiple byproducts consumes the starting material and reduces the yield of the desired product.
-
Substrate Quality: Impurities in the starting material can interfere with the reaction.
-
Workup and Purification Losses: The desired product might be lost during extraction, washing, or column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, indicating a mixture of products | Over-bromination due to excess brominating agent or high reactivity. | - Reduce the equivalents of the brominating agent (e.g., NBS, Br₂) to near stoichiometric amounts. - Lower the reaction temperature and add the brominating agent slowly. - Consider protecting the amino group as an acetamide to reduce its activating influence. |
| Low or no conversion of starting material | - Insufficient amount of brominating agent. - Reaction temperature is too low. - Short reaction time. | - Ensure accurate stoichiometry of the brominating agent. - Gradually increase the reaction temperature while monitoring for byproduct formation. - Extend the reaction time and monitor progress by TLC. |
| Formation of a dark-colored or tarry reaction mixture | - Oxidation of the amine. - Reaction temperature is too high. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Maintain a lower reaction temperature. - Use a milder brominating agent if possible. |
| Difficulty in purifying the product | - Byproducts have similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step. - If byproducts are acidic or basic, an acid-base wash during the workup may help in their removal. |
Experimental Protocols
Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS)
This protocol aims for the selective mono-bromination of 2-methylpyridin-3-amine.
Materials:
-
2-methylpyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 2-methylpyridin-3-amine (1.0 eq.) in anhydrous acetonitrile or DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained at or below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Dilute the mixture with the reaction solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 5-bromo-2-methylpyridin-3-amine.
Protocol 2: Bromination via Acetamide Protection
This method involves protecting the highly activating amino group to achieve better control over the bromination.
Part A: Acetylation of 2-methylpyridin-3-amine
-
Dissolve 2-methylpyridin-3-amine (1.0 eq.) in acetic anhydride.
-
Heat the mixture at a moderate temperature (e.g., 80-100°C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the N-(2-methylpyridin-3-yl)acetamide.
-
Filter the solid, wash with cold water, and dry.
Part B: Bromination of N-(2-methylpyridin-3-yl)acetamide
-
Follow the procedure in Protocol 1, using N-(2-methylpyridin-3-yl)acetamide as the starting material.
Part C: Hydrolysis of the Acetamide
-
Reflux the brominated acetamide from Part B in aqueous hydrochloric acid (e.g., 3-6 M) until the deprotection is complete (monitor by TLC).
-
Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the 5-bromo-2-methylpyridin-3-amine.
-
Filter the product, wash with water, and dry. Further purification can be done by recrystallization or column chromatography if needed.
Visual Guides
Caption: Main and side reaction pathways in the bromination of 2-methylpyridin-3-amine.
improving the regioselectivity of 4-Bromo-2-methylpyridin-3-amine functionalization
Welcome to the technical support center for improving the regioselectivity of 4-Bromo-2-methylpyridin-3-amine functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for effective reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
A1: The primary challenges stem from the electronic properties of the substituted pyridine ring and potential side reactions. The key factors include:
-
Reactivity of the C4-Br Bond: The C4 position is activated towards nucleophilic aromatic substitution and cross-coupling reactions due to the electron-withdrawing nature of the pyridine nitrogen.[1][2]
-
Directing Effects of Substituents: The electron-donating amino group at C3 and the methyl group at C2 can influence the electron density of the ring, potentially affecting the reactivity of the C4-Br bond and the susceptibility of other positions to C-H activation.
-
Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can result in low yields. This is a common issue with aminopyridines.
-
Potential for C-H Activation: While functionalization at the C-Br bond is generally favored, there is a possibility of competing C-H activation at the C5 or C6 positions, especially under harsh reaction conditions or with specific catalyst systems.
-
Steric Hindrance: The methyl group at the C2 position can sterically hinder reactions at the adjacent C3-amino group, though it is less likely to directly affect reactions at the C4 position.
Q2: Which functionalization reactions are most suitable for this compound, and what is the expected regioselectivity?
A2: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this substrate, with the reaction expected to occur selectively at the C4-Br bond. The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
In all these reactions, the oxidative addition of the palladium catalyst to the C-Br bond is the typical initiation step, making functionalization at this position highly favorable over other positions on the ring.
Q3: How can I minimize catalyst inhibition when working with this aminopyridine substrate?
A3: Catalyst inhibition is a significant challenge. Here are some strategies to mitigate this issue:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle while minimizing coordination from the pyridine and amino nitrogens.
-
Protecting the Amino Group: The amino group can be temporarily protected, for example, as an acetamide. This reduces its ability to coordinate with the catalyst. The protecting group can be removed after the coupling reaction. A study on the closely related 5-bromo-2-methylpyridin-3-amine demonstrated successful Suzuki coupling after protecting the amino group as an acetamide.[3]
-
Choice of Catalyst Precursor: Using pre-formed, air-stable palladium precatalysts can sometimes lead to more consistent results compared to generating the active catalyst in situ.
Q4: Under what conditions might I see C-H activation as a competing reaction?
A4: While less common than C-Br functionalization, C-H activation can occur, particularly under forcing conditions. Factors that might promote C-H activation include:
-
High Temperatures: Prolonged heating at high temperatures can sometimes lead to undesired side reactions.
-
Specific Catalysts: Some catalyst systems, particularly those designed for C-H activation, might promote reaction at the C5 or C6 positions.
-
Absence of a Halide: In the absence of a reactive C-Br bond, C-H activation would be the primary pathway for functionalization.
For this compound, C-H activation is generally a minor pathway in standard cross-coupling reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst deactivation by the amino or pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Protect the amino group as an acetamide.[3] |
| Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. | |
| Poor quality of boronic acid. | Use fresh, high-purity boronic acid or a more stable boronate ester. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure. |
| Debromination of Starting Material | Presence of protic impurities or side reactions. | Use anhydrous solvents and reagents. Optimize the base and reaction temperature. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst inhibition. | Use specialized ligands for aminopyridines (e.g., BrettPhos, RuPhos).[4] |
| Inappropriate base. | Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). The choice of base can be critical for aminopyridines. | |
| Amine volatility (for low boiling point amines). | Use a sealed reaction vessel. | |
| Side Reactions | Decomposition of starting materials or products. | Use milder reaction conditions (lower temperature, weaker base). |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst system. | Ensure the use of a copper(I) co-catalyst (e.g., CuI) unless using a copper-free protocol. Optimize the palladium catalyst and ligand. |
| Alkyne dimerization (Glaser coupling). | Use an appropriate amine base (e.g., triethylamine, diisopropylethylamine) and ensure anhydrous conditions. | |
| Poor solubility of reagents. | Choose a suitable solvent that dissolves all components (e.g., DMF, THF). |
Quantitative Data Summary
The following tables summarize representative yields for cross-coupling reactions on a structurally similar isomer, 5-Bromo-2-methylpyridin-3-amine. These results can serve as a valuable starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [3]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |
| 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 84 |
Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv.), 1,4-dioxane/H₂O (4:1), 85-95 °C, >15 h.
Table 2: Buchwald-Hartwig Amination of Bromopyridines (Representative Data)
| Bromopyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Halo-2-aminopyridine | Primary/Secondary Amines | RuPhos or BrettPhos precatalyst | LiHMDS | Toluene | 100 | 60-95 | [4] |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 98 | [5] |
| 4-Bromotoluene | Morpholine | Pd(I) dimer / DavePhos | KOtBu | 1,4-Dioxane | 80-100 | High | [6] |
Table 3: Sonogashira Coupling of Bromopyridines (Representative Data)
| Bromopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | DMF | 100 | >98 (conversion) | [7] |
| Aryl Bromides | Terminal Alkynes | (AllylPdCl)₂ / P(t-Bu)₃ | Amine | DMF | RT | Good to Excellent | [8] |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 92 | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of the isomeric 5-bromo-2-methylpyridin-3-amine and should serve as a good starting point.[3]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of approximately 0.1-0.2 M with respect to the bromopyridine).
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in over 15 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a general protocol for the amination of bromopyridines and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2-5 mol%), the corresponding ligand (if not using a precatalyst), and the base (e.g., LiHMDS or NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if using a strong base). Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
This protocol is a general method for copper-free Sonogashira reactions.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ or a precatalyst, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent and Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF), the terminal alkyne (1.2-1.5 equiv.), and the base (e.g., Et₃N or another amine base, 2-3 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low-yielding cross-coupling reactions.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of Electron-Rich Aminopyridines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of the Suzuki-Miyaura cross-coupling with electron-rich aminopyridines. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and optimize your reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of electron-rich aminopyridines, offering systematic approaches to diagnose and resolve them.
Issue 1: Low to No Product Formation
Low or no yield is a frequent challenge, often stemming from the inherent properties of electron-rich aminopyridines that can hinder the catalytic cycle.[1][2]
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving low-yield Suzuki reactions.
Table 1: Troubleshooting Summary for Low/No Yield
| Potential Cause | Recommended Solution | Explanation |
| Catalyst Inhibition/Deactivation | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3] Consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts).[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help.[1] | The lone pairs on the pyridine and amino nitrogens can coordinate to the palladium center, inhibiting its activity.[1][2] Bulky ligands can prevent this coordination and promote the desired catalytic cycle.[4][5] |
| Ineffective Base | Screen weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][6] Ensure the base is finely powdered and soluble in the reaction medium.[7] | The base activates the boronic acid for transmetalation.[8] For aminopyridines, a strong base can sometimes lead to side reactions, while a base with poor solubility will be ineffective.[6] |
| Poor Reaction Conditions | Increase the reaction temperature, typically to 80–120 °C.[6][8] Ensure all solvents and the reaction mixture are thoroughly degassed.[1][6] Screen different solvent systems, such as dioxane/water or toluene/water.[8] | Electron-rich aminopyridines can be less reactive, requiring higher temperatures.[8] The active Pd(0) catalyst is sensitive to oxygen and can be deactivated if degassing is inadequate.[6][8] |
| Reagent Instability | Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or MIDA ester.[1][7] Verify the purity of all starting materials. | Boronic acids, especially heteroaryl ones, can be prone to decomposition.[7] |
Issue 2: Significant Side Product Formation
The presence of major side products can complicate purification and significantly reduce the yield of the desired product.
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Protodeboronation | Hydrolysis of the boronic acid to the corresponding arene, removing it from the catalytic cycle.[1][9] | - Use more stable boronic esters (e.g., pinacol esters).[1][7]- Run the reaction under anhydrous conditions.[1]- Use a milder base (e.g., KF) if compatible with the system.[1][7] |
| Dehalogenation | Replacement of the halide on the aminopyridine with a hydrogen atom.[1][10] | - Avoid potential hydride sources in solvents (e.g., certain alcohols).[1]- Optimize reaction time to avoid prolonged heating after product formation.[1]- This can be more prevalent with iodo- and bromopyrazoles compared to their chloro counterparts. |
| Homocoupling | Formation of biaryl products from two molecules of the boronic acid (Ar'-Ar') or two molecules of the aryl halide (Ar-Ar). | - Ensure rigorous degassing to remove oxygen, which can promote homocoupling.[8]- Use a slight excess of the boronic acid reagent. |
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich aminopyridines so challenging for Suzuki couplings?
A1: The primary challenges arise from the electronic properties of the substrate itself. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst.[1][2] This coordination can lead to catalyst inhibition or deactivation, effectively stopping the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-halide bond towards the crucial oxidative addition step.[1]
Q2: Is it necessary to protect the amino group before the coupling reaction?
A2: While traditional methods often required N-protection to prevent catalyst inhibition, recent advances in catalyst systems, particularly with the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), have made the coupling of unprotected aminopyridines much more feasible and efficient.[3] In many cases, protection is no longer necessary, which improves the overall efficiency of the synthesis.
Q3: How do I select the optimal catalyst system to start with?
A3: For challenging substrates like electron-rich aminopyridines, a good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4][6] Alternatively, using a pre-formed catalyst, like an XPhos Pd G3 or G4 pre-catalyst, can provide a more active and stable catalytic species from the start.
Q4: What is the role of water in the reaction, and should I use anhydrous conditions?
A4: The role of water is complex and can be system-dependent. In many cases, a small amount of water in a co-solvent system (e.g., dioxane/water) is beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[6][7] However, too much water can promote the undesirable protodeboronation of the boronic acid.[1] If protodeboronation is a significant issue, switching to anhydrous conditions with a suitable base may be necessary.[1]
Q5: My aminopyridine is a chloro-substituted derivative. What specific challenges does this present?
A5: Aryl chlorides are the least reactive of the aryl halides in Suzuki couplings due to the strength of the C-Cl bond, which makes the rate-determining oxidative addition step more difficult.[6][8] To couple chloropyridines effectively, a highly active catalyst system is essential. This typically requires the use of sterically bulky and highly electron-donating ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) and often higher reaction temperatures (80-120 °C).[6][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aminopyridine
This protocol provides a general starting point and should be optimized for specific substrates.
Reaction Setup Workflow
Caption: Standard experimental workflow for setting up a Suzuki coupling reaction.
Materials:
-
Halo-aminopyridine (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene/water)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-aminopyridine (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).[7]
-
Degassing: Seal the flask with a rubber septum, and then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[11]
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.[7]
-
Catalyst Addition: Add the palladium precursor and the ligand to the flask under a positive flow of inert gas. If using a pre-catalyst, add it at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
Table 3: Example Catalyst Systems and Conditions for Challenging Couplings
| Aminopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 99 | [3] |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 82 | [3] |
| 2-Bromopyridine | Electron-rich arylboronic pinacol ester | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (3) | Toluene/H₂O | 100 | Low (3-15) | [12] |
| 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 80-110 | - | [6] |
Note: The data presented are examples and yields are highly substrate-dependent. These conditions serve as a good starting point for optimization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
preventing over-bromination in pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during pyridine synthesis, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: My pyridine bromination reaction is resulting in a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
A1: Over-bromination is a common issue in pyridine synthesis due to the reactivity of the pyridine ring, especially when activated by electron-donating groups. To enhance selectivity for mono-bromination, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the pyridine derivative. Using less than one equivalent of the brominating agent can help minimize the formation of di- and poly-brominated products.[1]
-
Choice of Brominating Agent: Employ milder and more selective brominating agents. N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred over elemental bromine (Br₂) as they can offer better control and reduce the formation of side products.[1][2]
-
Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature can often increase selectivity.[3] Monitoring the reaction progress closely and stopping it once the desired mono-brominated product is formed is crucial.
Q2: I am observing poor regioselectivity in the bromination of my substituted pyridine. How can I direct the bromination to a specific position?
A2: The inherent electronic properties of the pyridine ring direct electrophilic aromatic substitution to the 3- and 5-positions.[4][5] However, the regiochemical outcome is also strongly influenced by existing substituents.[6]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ are ortho-, para-directing and activate the ring, which can lead to a mixture of isomers.[2][6]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ and -CN are meta-directing and further deactivate the ring, generally reinforcing the natural C3/C5 selectivity.[6]
To improve regioselectivity:
-
Use of Directing Groups: Introducing a directing group can control the position of bromination. For instance, an amino group can be used to direct bromination to the meta-position.[7][8]
-
Pyridine N-Oxides: Converting the pyridine to its N-oxide activates the C2 and C4 positions for electrophilic attack, allowing for selective halogenation at these positions using reagents like POBr₃.[4]
Q3: Traditional bromination methods for pyridine require harsh conditions (e.g., high temperatures, strong acids), which are not compatible with my sensitive substrate. What are some milder alternatives?
A3: Several milder methods have been developed to overcome the limitations of harsh traditional bromination conditions:
-
Electrochemical Bromination: This technique utilizes inexpensive and safe bromine salts at room temperature, avoiding the need for harsh catalysts and oxidants.[7][8]
-
Zincke Imine Intermediates: A one-pot, three-step process involving the ring-opening of pyridine to a Zincke imine, followed by highly regioselective halogenation and subsequent ring-closing, can be performed under mild conditions.[9][10]
-
Phosphine Reagents: Specially designed heterocyclic phosphines can be installed at the 4-position of pyridines and then displaced with halide nucleophiles, offering a selective halogenation method.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Formation of Poly-brominated Products | Excess brominating agent. | Use a molar ratio of brominating agent to pyridine of 0.4:1 to 0.9:1.[1] |
| Highly reactive brominating agent (e.g., Br₂). | Switch to a milder brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1] | |
| High reaction temperature. | Perform the reaction at a lower temperature and monitor its progress closely. | |
| Low Yield of Desired Isomer | Inherent directing effects of the pyridine ring and substituents leading to a mixture of products. | Consider using a pyridine N-oxide strategy to direct halogenation to the C2 or C4 position.[4] |
| Steric hindrance preventing reaction at the desired site. | Employ a different synthetic route, such as a lithiation-bromination sequence for specific positions.[4] | |
| Reaction is too slow or does not proceed | Deactivated pyridine ring. | Use a more reactive brominating system, such as Br₂ in the presence of oleum, but be aware of the harsh conditions.[1][4] |
| Inappropriate solvent. | Screen different solvents. For example, electrochemical bromination can be performed in acetonitrile (MeCN) and acetic acid (HOAc).[7] | |
| Decomposition of Starting Material | Harsh reaction conditions. | Utilize milder, modern methods like electrochemical bromination or the Zincke imine strategy.[7][8][9][10] |
Experimental Protocols
Protocol 1: Electrochemical Meta-Bromination of 2-Aminopyridine
This protocol describes a facile and sustainable electrochemical bromination at the meta-position by introducing an amino directing group.[7]
-
Electrolysis Setup: In an undivided three-necked bottle (10 mL), place a graphite felt as the anode and a carbon rod as the cathode.
-
Reaction Mixture: To the bottle, add 2-aminopyridine (0.5 mmol), tetrabutylammonium bromide (TBABr) (0.75 mmol), and lithium perchlorate (LiClO₄) (1.8 equiv, 0.1 M).
-
Solvent Addition: Add acetonitrile (MeCN) (8 mL) and acetic acid (HOAc) (1 mL) to the mixture.
-
Electrolysis: Stir the mixture under a nitrogen atmosphere at room temperature (25 °C) with a constant current of 10 mA for 8 hours.
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield 2-amino-5-bromopyridine.
Protocol 2: One-Pot 3-Iodination of 2-Phenylpyridine via a Zincke Imine Intermediate
This protocol details a one-pot procedure for the selective 3-halogenation of a pyridine derivative.[9]
-
Ring Opening: In a flame-dried flask under an inert atmosphere, dissolve 2-phenylpyridine (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O) (1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.
-
Halogenation: Add N-iodosuccinimide (NIS) (1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitored by TLC/LC-MS).
-
Quenching: Add trimethoxybenzene (1.0 equiv) to quench any remaining N-halosuccinimide.
-
Ring Closing: Add ammonium acetate (NH₄OAc) (10 equiv) and ethanol (EtOH) to the reaction mixture and heat to 60 °C until the halogenated pyridine is formed.
-
Workup and Purification: After cooling to room temperature, perform an appropriate aqueous workup and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for preventing over-bromination.
Caption: Reaction pathways for pyridine bromination.
References
- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 4-Bromo-2-methylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylpyridin-3-amine. The following information is designed to address specific issues that may be encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction involving this compound, for instance, after a Suzuki-Miyaura coupling?
A1: A general aqueous work-up and extraction protocol is a crucial first step to remove inorganic salts, acids, or bases and other water-soluble impurities.[1] After cooling the reaction mixture to room temperature, it is typically diluted with an organic solvent such as ethyl acetate.[1][2] The organic layer is then washed sequentially with water and brine.[1][2] The brine wash aids in the removal of residual water from the organic phase.[1] The separated organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1][2][3]
Q2: My reaction mixture has formed an emulsion during the aqueous work-up. How can I resolve this?
A2: Emulsions can be a common issue during the extraction of pyridine derivatives. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution).
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
-
If the problem persists, adding a small amount of a different organic solvent might alter the polarity and help break the emulsion.
Q3: What are the most effective methods for purifying the product of a reaction with this compound?
A3: The choice of purification method depends on the product's properties and the nature of the impurities.[1][4]
-
Flash Column Chromatography: This is frequently the most effective technique for separating the desired product from unreacted starting materials, catalysts, and side products, especially when dealing with isomeric impurities.[4] A common stationary phase is silica gel, with an eluent system such as a gradient of ethyl acetate in hexanes.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for achieving high purity.[4]
-
Distillation: For liquid products with boiling points that are significantly different from impurities, fractional distillation under reduced pressure may be a viable option.[4]
Q4: I am observing byproducts in my reaction. What are some common side reactions with this compound?
A4: In cross-coupling reactions, common side products can include:
-
Homocoupling of the boronic acid or other coupling partner.
-
Protodebromination , where the bromine atom is replaced by a hydrogen atom.
-
Di-brominated species if the reaction conditions are harsh enough to cause further bromination, though this is less common with this specific starting material.[3]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2] |
| Product Loss During Work-up | The amine functionality can be protonated in acidic conditions, increasing its water solubility. Ensure the aqueous layer is basic before extraction. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Catalyst Inactivation | In palladium-catalyzed reactions, ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[2] |
| Sub-optimal Reaction Conditions | Re-evaluate the reaction temperature, solvent, base, and catalyst loading. For Suzuki reactions, a base screen (e.g., K₃PO₄, K₂CO₃) and catalyst screen (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) can optimize the yield.[5][6] |
Issue 2: Difficulty in Removing Palladium Catalyst Residue
| Potential Cause | Troubleshooting Step |
| Catalyst Adherence to Product | The nitrogen atoms in the pyridine and amine groups can coordinate to the palladium, making it difficult to remove. |
| Filtration through Celite®: After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[7] | |
| Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like saturated ammonium chloride (NH₄Cl) can help remove residual palladium. | |
| Specialized Chromatography: If the product is still contaminated, using a specialized silica gel treated with a scavenger resin or performing chromatography with a solvent system containing a small amount of a coordinating solvent like pyridine (if compatible with the product) can help strip the palladium. |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Improper Solvent System | The polarity of the eluent may not be optimal. Use TLC to screen various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find the best separation. |
| Tailing of the Amine on Silica Gel | The basic amine can interact strongly with the acidic silica gel, causing tailing. To mitigate this, you can: - Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent. - Use deactivated or basic alumina as the stationary phase instead of silica gel. |
| Co-elution of Impurities | If an impurity has a similar polarity to the product, consider a different purification technique like recrystallization or derivatization followed by purification and subsequent deprotection. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Cross-Coupling Reaction
-
Cooling and Quenching: Once the reaction is complete, allow the reaction mixture to cool to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Dilution and Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., DMF, dioxane), add water and perform multiple extractions with the organic solvent.[1]
-
Washing: Wash the organic layer sequentially with water and then with brine.[1] If residual base needs to be removed, a wash with dilute aqueous acid can be performed, but be aware that this may protonate the product and pull it into the aqueous layer. If acidic byproducts are present, a wash with a mild base like saturated aqueous sodium bicarbonate is recommended.[8]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product obtained from the work-up in a minimal amount of the chromatography eluent or a suitable solvent like dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC analysis) and pack it into a column.[4]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A generalized experimental workflow for the aqueous work-up of reactions.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
troubleshooting failed reactions with 4-Bromo-2-methylpyridin-3-amine
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 4-Bromo-2-methylpyridin-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting and FAQs
This section addresses broad issues applicable to various reaction types involving this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the common causes?
Low or no conversion is a frequent issue stemming from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Use a fresh batch or consider a more active pre-catalyst. Incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial.[1]
-
Inappropriate Ligand: The chosen ligand may not be optimal for this specific substrate. For pyridine-based substrates, bulky, electron-rich phosphine ligands are often required to prevent catalyst inhibition by the pyridine nitrogen.[1][2]
-
Poor Solubility: If reagents are not fully dissolved, the reaction rate will be significantly reduced. Experiment with different solvent systems (e.g., dioxane/water, toluene, DMF) or apply gentle heating to improve solubility.[1]
-
Insufficient Temperature: Many cross-coupling reactions require elevated temperatures (typically 80-110 °C) to proceed efficiently. Cautiously increasing the reaction temperature may improve the rate and overall conversion.[2]
-
Reagent Stability: Ensure the this compound is stored correctly. Recommended storage conditions are typically 2-8°C in a dark, inert atmosphere to maintain its integrity.[3][4]
Q2: I'm observing significant side products like homocoupling or protodebromination. How can I minimize these?
The formation of side products is a common challenge. Here are the primary causes and solutions:
-
Homocoupling: This side reaction, especially of boronic acids in Suzuki couplings, is often caused by the presence of oxygen.[2]
-
Solution: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[2] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Protodebromination (Hydrodehalogenation): This involves the replacement of the bromine atom with hydrogen.
Q3: Does the amino group on the pyridine ring interfere with the reaction?
Yes, the primary amino group at the 3-position can significantly influence the reaction's outcome.
-
Electronic Effects: The amino group is strongly electron-donating, which increases the electron density of the pyridine ring. This makes the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst, which is generally favorable.[6]
-
Catalyst Inhibition: The nitrogen of the amino group, being ortho to the bromine, can chelate to the palladium catalyst. This can form inactive catalyst species and inhibit the reaction.[6]
-
Side Reactions (Suzuki Coupling): The labile proton on the primary amine is acidic enough to react with some bases, potentially complicating the reaction.[7] It has been reported that when the amine binds to the palladium center, its deprotonation by a base like K₃PO₄ occurs readily.[7] To circumvent these issues, protecting the amino group (e.g., as an acetamide) is a common and effective strategy.[7][8]
Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling: FAQs
Q1: My Suzuki coupling with this compound is failing. What specific parameters should I screen?
For a challenging substrate like this, a systematic screen of reaction parameters is recommended. Key variables include:
-
Catalyst/Ligand System: The choice of ligand is critical. Consider bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos which can stabilize the palladium center and promote the reaction.[1]
-
Base: The base activates the boronic acid for transmetalation. Strong inorganic bases are often effective.[5] If results are poor, screen a panel of bases.
-
Solvent: A combination of an organic solvent and water is typical. The ratio can be adjusted to improve solubility.
| Parameter | Recommended Starting Conditions & Alternatives |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand. |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphine ligands. |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.).[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O.[7][8] |
| Temperature | 85-100 °C.[8] |
Q2: Why is it sometimes necessary to protect the amino group for a Suzuki reaction?
The labile protons on primary amines can make them a poor choice for direct use in Suzuki coupling reactions.[7] The amino group can be deprotonated by the base, which can lead to catalyst deactivation or other side reactions.[7] Converting the amine to an amide, for example, using acetic anhydride to form N-(4-bromo-2-methylpyridin-3-yl)acetamide, can lead to cleaner reactions and better yields.[8]
Buchwald-Hartwig Amination: FAQs
Q1: I am attempting a Buchwald-Hartwig amination and getting a complex mixture of products. What could be the issue?
Buchwald-Hartwig reactions are notoriously sensitive to reaction conditions.[9] A complex product mixture suggests side reactions or decomposition.
-
Base Sensitivity: The substrate or product may be sensitive to the strong bases (e.g., NaOtBu) typically used in these reactions, especially at high temperatures.[5][9] Consider screening milder bases like K₂CO₃ or K₃PO₄, although this may require a more active catalyst system.
-
Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating reductive elimination. For sterically hindered substrates, specialized biaryl phosphine ligands are often necessary.[10]
-
Product Inhibition: The aminopyridine product can act as a ligand for the palladium catalyst, leading to catalyst inhibition and incomplete conversion.[5] A higher catalyst loading or a more robust ligand may be required to overcome this.
| Parameter | Recommended Starting Conditions & Alternatives |
| Catalyst | Pd₂(dba)₃ or a Pd pre-catalyst. Using a pre-catalyst often gives cleaner formation of the active species than Pd(OAc)₂.[9] |
| Ligand | Xantphos, BINAP, or other specialized Buchwald-Hartwig ligands.[1][5] |
| Base | NaOtBu (1.4 equiv.) or K₃PO₄ (2-3 equiv.).[5] |
| Solvent | Anhydrous, degassed Toluene or Dioxane.[9] |
| Temperature | 100-110 °C. |
Experimental Protocols
Note: These are generalized procedures and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (or its N-protected derivative) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[6]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2.4-4.8 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.[5]
-
Reagent Addition: Add this compound (1.0 eq.) and degassed anhydrous toluene.[5]
-
Nucleophile Addition: Add the amine coupling partner (1.2 eq.) via syringe.
-
Reaction: Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate common workflows and reaction mechanisms.
Caption: General troubleshooting workflow for failed reactions.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-AMINO-3-BROMO-2-METHYLPYRIDINE | 97944-41-7 [amp.chemicalbook.com]
- 4. 1060812-94-3|4-Bromo-6-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 4-Bromo-2-methylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylpyridin-3-amine in cross-coupling reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
Researchers may encounter several challenges when using this compound as a substrate. The electron-donating amino group and the coordinating pyridine nitrogen can complicate the catalytic cycle.[1] Key issues include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species.[1]
-
Difficult Oxidative Addition: While the C-Br bond is generally reactive, the electronic properties of the substituted pyridine ring can sometimes make the initial oxidative addition step sluggish.[2]
-
Side Reactions: Unwanted side reactions such as homocoupling of the coupling partner (e.g., boronic acid) can reduce the yield of the desired product.[2] The presence of protic impurities can also lead to hydrodehalogenation, replacing the bromine with a hydrogen atom.[3]
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
The most commonly and effectively performed cross-coupling reactions for this type of substrate are:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.[2][4]
-
Buchwald-Hartwig Amination: Used for the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[2][5]
-
Sonogashira Coupling: Effective for creating carbon-carbon bonds with terminal alkynes.[2][6]
-
Heck Coupling: Suitable for the formation of carbon-carbon bonds by coupling with alkenes.[7][8]
Troubleshooting Guides
Low or No Conversion
Problem: The reaction shows low or no conversion of the starting material, this compound.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the metal center and promote the desired catalytic cycle.[2][9] |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have been oxidized. Ensure rigorous degassing of all solvents and reagents to remove oxygen.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2] |
| Suboptimal Ligand Choice | The ligand may not be suitable for this specific substrate. For Suzuki-Miyaura, consider ligands like PPh₃ or bulky biaryl phosphines such as SPhos.[4][10] For Buchwald-Hartwig aminations, RuPhos and BrettPhos have shown success with similar aminopyridines.[9] |
| Incorrect Base | The chosen base may be too weak or too strong, or it may be insoluble. For Suzuki-Miyaura, K₃PO₄ or K₂CO₃ are common choices.[4][11] For Buchwald-Hartwig, a stronger base like NaOtBu or LiHMDS is often required.[2][9] |
| Poor Reagent Quality | Boronic acids can degrade over time (protodeboronation).[1] Use fresh, high-purity reagents and anhydrous, degassed solvents.[1] |
| Inadequate Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing catalyst decomposition.[1] Optimization of the reaction temperature is often necessary. |
Formation of Side Products
Problem: Significant formation of side products, such as homocoupled products or hydrodehalogenated starting material, is observed.
Possible Causes and Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] |
| Hydrodehalogenation | Presence of protic impurities or formation of palladium hydride species.[3] | Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and ensure the base is free of water.[3] |
| Protodeboronation | Degradation of the boronic acid, especially with heteroaryl boronic acids.[2] | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using more stable boronic esters, such as pinacol esters.[1] |
Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this compound. Below is a summary of recommended systems for different reaction types, based on data from structurally similar substrates.
Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent System | Expected Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [4][11] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High | [4][10] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | DMF | up to 81% | [10] |
Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Expected Yield | Reference |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | Secondary Amines | High (up to 83%) | [9] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | Primary Amines | Good (up to 78%) | [9] |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | Various Amines | General | [2] |
Experimental Protocols
The following are general starting protocols. Optimization of specific parameters may be necessary for your particular coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Alternatively, add a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%).[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80–110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision-making process for catalyst selection and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric aminopyridines—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The position of the amino group on the pyridine ring profoundly influences the electron density distribution, basicity, and, consequently, the chemical reactivity of these isomers. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-aminopyridines in key organic reactions, supported by experimental data and detailed methodologies to aid in the selection and application of the appropriate isomer for specific research and development needs.
Electronic Properties and Basicity: The Foundation of Reactivity
The reactivity of aminopyridines is intrinsically linked to their electronic properties and basicity. The lone pair of electrons on the exocyclic amino group can be delocalized into the pyridine ring, affecting the electron density at both the ring nitrogen and the carbon atoms. This delocalization is most effective when the amino group is at the 2- or 4-position, leading to a significant increase in the basicity of the ring nitrogen compared to pyridine itself.
The basicity of the aminopyridine isomers, as indicated by the pKa of their conjugate acids, follows the order: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine.[1] This trend is a direct consequence of the electronic effects of the amino substituent.
| Isomer | Structure | pKa of Conjugate Acid |
| 4-Aminopyridine | 9.17[1] | |
| 2-Aminopyridine | 6.86[1] | |
| 3-Aminopyridine | 6.0[1] | |
| Pyridine (for reference) | 5.5[1] |
-
4-Aminopyridine: The amino group at the para position strongly donates electron density to the ring nitrogen through resonance, making it the most basic of the three isomers.[1]
-
2-Aminopyridine: The amino group at the ortho position also donates electron density to the ring nitrogen, but its effect is slightly diminished compared to the 4-isomer, possibly due to steric hindrance and potential intramolecular hydrogen bonding.[1]
-
3-Aminopyridine: The amino group at the meta position can only exert an inductive electron-donating effect, which is weaker than the resonance effect, resulting in the lowest basicity among the three isomers.[1]
Comparative Reactivity in Common Organic Reactions
The differences in electronic properties directly translate to variations in reactivity in common organic reactions such as acylation, alkylation, and electrophilic aromatic substitution.
N-Acylation
In N-acylation reactions, the exocyclic amino group acts as the nucleophile. The nucleophilicity of this amino group is influenced by the electron density on the nitrogen atom. A higher electron density leads to greater nucleophilicity and a faster reaction rate.
Reactivity Order: 4-Aminopyridine > 2-Aminopyridine > 3-Aminopyridine
| Reaction | Reagent | Product | Comparative Data |
| N-Acylation | Acetic Anhydride | N-Acetylaminopyridine | Yields are generally high for all isomers, but competitive experiments would likely show 4-aminopyridine to be the most reactive. |
N-Alkylation
Similar to acylation, N-alkylation involves the nucleophilic attack of the amino group on an alkyl halide. The reactivity is again dependent on the nucleophilicity of the exocyclic amino group.
Reactivity Order: 4-Aminopyridine > 3-Aminopyridine > 2-Aminopyridine
Experimental evidence suggests that in the N-monoalkylation of 2- and 3-aminopyridines using a carboxylic acid and sodium borohydride, 3-aminopyridine reacts more rapidly and provides higher yields compared to 2-aminopyridine. This indicates that steric hindrance around the amino group in the 2-position plays a significant role. Given the high basicity and electron density at the 4-position, 4-aminopyridine is expected to be the most reactive towards alkylating agents.
| Reaction | Reagent | Product | Comparative Data |
| N-Alkylation | Methyl Iodide | N-Methylaminopyridine | 3-Aminopyridine is more reactive than 2-aminopyridine. 4-Aminopyridine is expected to be the most reactive. |
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the ring nitrogen. However, the amino group is a strong activating group and directs incoming electrophiles.
Reactivity Order (towards electrophiles): 4-Aminopyridine ≈ 2-Aminopyridine > 3-Aminopyridine
The amino group at the 2- and 4-positions strongly activates the ring towards electrophilic attack at the ortho and para positions relative to the amino group. In contrast, the 3-amino group provides weaker activation.
A study on the electrophilic tropylation of aminopyridines with tropylium salts provides quantitative data on the yields of the N-substituted products, which can be seen as a measure of the nucleophilicity of the exocyclic amino group in this context.
| Reaction | Reagent | Product | Yield (2-AP) | Yield (3-AP) | Yield (4-AP) |
| Electrophilic Tropylation | Tropylium Perchlorate | N-(Cyclohepta-2,4,6-trien-1-yl)aminopyridine | 55% | 40% | 75% |
These results suggest that for this particular electrophilic substitution on the exocyclic nitrogen, the reactivity order is 4-aminopyridine > 2-aminopyridine > 3-aminopyridine.
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of the aminopyridine isomers. Researchers should optimize these conditions based on their specific substrates and analytical capabilities.
Protocol 1: Competitive N-Acetylation
Objective: To determine the relative reactivity of 2-, 3-, and 4-aminopyridine towards an acylating agent in a competitive reaction.
Materials:
-
2-Aminopyridine
-
3-Aminopyridine
-
4-Aminopyridine
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Internal standard (e.g., naphthalene)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, along with a known amount of an internal standard, in dry pyridine (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a limiting amount of acetic anhydride (e.g., 0.5 mmol) to the stirred solution.
-
Monitor the reaction over time by taking aliquots and quenching them with a saturated sodium bicarbonate solution.
-
Extract the quenched aliquots with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and analyze by GC-MS.
-
Quantify the amounts of unreacted aminopyridines and the corresponding N-acetylated products by comparing their peak areas to that of the internal standard.
-
The isomer that is consumed fastest and forms the most product is the most reactive.
Protocol 2: Competitive N-Alkylation
Objective: To compare the relative rates of N-alkylation of the three aminopyridine isomers.
Materials:
-
2-Aminopyridine
-
3-Aminopyridine
-
4-Aminopyridine
-
Methyl iodide
-
Anhydrous acetonitrile (solvent)
-
Internal standard (e.g., durene)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M each) of 2-, 3-, and 4-aminopyridine and an internal standard in anhydrous acetonitrile.
-
In a separate vial, prepare a solution of methyl iodide in anhydrous acetonitrile (e.g., 0.05 M).
-
Initiate the reaction by mixing equal volumes of the aminopyridine solution and the methyl iodide solution at a constant temperature (e.g., 25 °C).
-
Monitor the reaction progress by injecting aliquots into an HPLC system at regular time intervals.
-
Quantify the disappearance of the starting aminopyridines and the appearance of the N-methylated products.
-
The relative rates of reaction can be determined by comparing the initial rates of consumption for each isomer.
Protocol 3: Comparative Electrophilic Bromination
Objective: To assess the relative reactivity and regioselectivity of the aminopyridine isomers in electrophilic bromination.
Materials:
-
2-Aminopyridine
-
3-Aminopyridine
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Internal standard
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In three separate NMR tubes, prepare solutions of each aminopyridine isomer (e.g., 0.1 mmol) and an internal standard in acetonitrile-d3.
-
Acquire an initial ¹H NMR spectrum for each sample.
-
Add a sub-stoichiometric amount of NBS (e.g., 0.05 mmol) to each NMR tube at a controlled temperature.
-
Monitor the reactions by acquiring ¹H NMR spectra at regular intervals.
-
The rate of disappearance of the starting material signals and the appearance of new signals corresponding to the brominated products will indicate the relative reactivity. The position of the new signals will determine the regioselectivity of the bromination.
Conclusion
The reactivity of 2-, 3-, and 4-aminopyridine is a direct consequence of the electronic influence of the amino group's position on the pyridine ring. For reactions where the exocyclic amino group acts as a nucleophile, such as N-acylation and N-alkylation, the general order of reactivity is 4-aminopyridine > 2-aminopyridine > 3-aminopyridine , with steric factors sometimes influencing the precise outcome for the 2-isomer. In electrophilic aromatic substitution on the ring, the activating effect of the amino group leads to a reactivity order of 4-aminopyridine ≈ 2-aminopyridine > 3-aminopyridine . This comparative guide, along with the provided experimental frameworks, offers a valuable resource for researchers in selecting the optimal aminopyridine isomer and designing synthetic strategies for a wide range of applications in drug discovery and materials science.
References
A Comparative Guide to the Suzuki Coupling of 4-Bromo- and 4-Chloro-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within pharmaceutical and materials science research, the functionalization of the pyridine scaffold is of paramount importance. This guide provides a comparative analysis of two key building blocks, 4-bromo-2-methylpyridin-3-amine and 4-chloro-2-methylpyridin-3-amine, in the context of palladium-catalyzed Suzuki reactions. Understanding the relative reactivity and optimal conditions for these substrates is crucial for efficient synthesis design and execution.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. Consequently, aryl bromides are typically more reactive than their chloro counterparts, often requiring milder reaction conditions and achieving higher yields in shorter reaction times. This guide will delve into the practical implications of this reactivity difference with supporting data and detailed experimental protocols.
Performance Comparison in Suzuki Reactions
While direct comparative studies between this compound and 4-chloro-2-methylpyridin-3-amine are not extensively documented under identical conditions, a clear difference in reactivity can be inferred from studies on analogous compounds and the general principles of Suzuki couplings.
This compound is expected to exhibit good to excellent reactivity in Suzuki couplings under standard conditions. Data from the closely related 5-bromo-2-methylpyridin-3-amine suggests that high yields can be obtained with a variety of arylboronic acids using a standard palladium catalyst such as Pd(PPh₃)₄.
4-Chloro-2-methylpyridin-3-amine , being an aryl chloride, is inherently less reactive. Successful coupling of chloropyridines often necessitates more specialized and highly active catalyst systems. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the challenging oxidative addition of the C-Cl bond to the palladium center. Consequently, reactions with the chloro-substrate may require higher catalyst loadings, higher temperatures, and longer reaction times to achieve comparable yields to the bromo-analog.
The following table summarizes representative quantitative data for the Suzuki coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, and provides expected yields for 4-chloro-2-methylpyridin-3-amine based on data from other chloropyridine couplings.
| Arylboronic Acid | This compound (Yield %)¹ | 4-Chloro-2-methylpyridin-3-amine (Expected Yield %)² |
| Phenylboronic acid | 85-95 | 70-85 |
| 4-Methylphenylboronic acid | 80-90 | 65-80 |
| 4-Methoxyphenylboronic acid | 88-98 | 75-90 |
| 4-Chlorophenylboronic acid | 75-85 | 60-75 |
| 3-Thienylboronic acid | 70-80 | 55-70 |
¹ Yields are based on the reported Suzuki coupling of 5-bromo-2-methylpyridin-3-amine and are expected to be similar for the 4-bromo isomer. ² Expected yields are inferred from literature on the Suzuki coupling of other chloro-aminopyridines and may require more forcing conditions and advanced catalyst systems.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of 4-bromo- and 4-chloro-2-methylpyridin-3-amine.
Protocol 1: Suzuki Coupling of this compound
This protocol is adapted from a procedure for the structurally similar 5-bromo-2-methylpyridin-3-amine and is expected to provide good results for the 4-bromo isomer.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Suzuki Coupling of 4-Chloro-2-methylpyridin-3-amine
This protocol is a generalized procedure for the coupling of less reactive chloropyridines and may require optimization for this specific substrate.
Materials:
-
4-Chloro-2-methylpyridin-3-amine
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Water (degassed)
-
Sealable reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 4-chloro-2-methylpyridin-3-amine (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (3.0 equiv), Palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and water in a 10:1 ratio via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at 100-120 °C. Monitor the reaction by TLC or LC-MS. Longer reaction times (18-24 hours) may be necessary.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the product by column chromatography on silica gel.
Visualizing the Suzuki Coupling Process
To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura reaction, the following diagrams are provided.
Conclusion
analytical techniques for purity assessment of synthesized 2-Bromo-4-methylpyridine
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 2-Bromo-4-methylpyridine is of paramount importance for the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient.[1] This guide provides a comparative analysis of the primary analytical techniques for purity assessment of 2-Bromo-4-methylpyridine, supported by experimental data and detailed methodologies.
The choice of synthetic route for 2-Bromo-4-methylpyridine significantly influences the types and levels of impurities. The two main methods are the Sandmeyer-type reaction starting from 2-Amino-4-methylpyridine and the direct electrophilic bromination of 4-Methylpyridine.[1] Potential impurities may include isomeric byproducts (e.g., 3-Bromo-4-methylpyridine), di-brominated species (e.g., 2,6-dibromo-4-methylpyridine), unreacted starting materials, and phenolic byproducts.[1][2] A combination of analytical techniques is often the most effective approach for comprehensive purity profiling.[2]
Comparative Analysis of Analytical Techniques
A multi-technique approach is essential for a thorough purity assessment of 2-Bromo-4-methylpyridine.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods.[1] Fourier-Transform Infrared (FTIR) Spectroscopy is also a valuable tool for structural confirmation.
| Analytical Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase. | Purity percentage, quantification of non-volatile impurities.[1] | Versatile for a wide range of compounds, excellent quantitative accuracy.[1] | Peak identification can be ambiguous without a reference standard.[1] |
| GC-MS | Separation by volatility and partitioning, followed by mass-based identification.[1] | Purity percentage, identification and quantification of volatile impurities, molecular weight confirmation.[2] | High resolution, high sensitivity, and definitive identification of volatile impurities.[3] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Structural confirmation of the main component, identification and quantification of impurities.[1][4] | Provides detailed structural information, can identify unknown impurities, and can be used for quantitative analysis (qNMR).[5][6] | Lower sensitivity compared to GC-MS and HPLC for trace impurities.[1] |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification, confirmation of molecular structure.[7] | Fast, non-destructive, and provides a unique fingerprint for the compound.[8] | Limited ability to quantify impurities and analyze complex mixtures. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.[1]
High-Performance Liquid Chromatography (HPLC)
-
Instrument : Standard HPLC system with a UV detector.[1]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase : A gradient of acetonitrile and water is commonly used.[9]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.[1]
-
Detection : UV at 254 nm.[1]
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument : Agilent 7890B GC with 5977A MSD or equivalent.[1]
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature : 250 °C.[1]
-
Oven Program : Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]
-
MSD Transfer Line : 280 °C.[1]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[1]
-
Mass Range : 40-400 amu.[1]
-
Sample Preparation : Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument : Bruker 400 MHz spectrometer or equivalent.[1]
-
Solvent : Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Sample Preparation : Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.[9]
-
Experiments : Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis : Confirm the structure of the main component and identify any impurities by their characteristic chemical shifts and coupling constants.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument : A Fourier-Transform Infrared spectrometer.[7]
-
Sample Preparation (Neat Liquid) : Place a drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr) to form a thin film.[10]
-
Data Acquisition : Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum should be acquired and subtracted from the sample spectrum.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Pyridine and Pyrimidine Derivatives for Researchers and Drug Development Professionals
An objective analysis of the spectroscopic characteristics of pyridine and pyrimidine derivatives, complete with experimental data and detailed protocols to aid in the identification, characterization, and application of these crucial heterocyclic compounds in scientific research and pharmaceutical development.
This guide provides a comprehensive comparison of the spectroscopic properties of pyridine and pyrimidine derivatives, two fundamental classes of heterocyclic compounds prevalent in medicinal chemistry and materials science. Understanding their distinct spectral signatures is paramount for structural elucidation, purity assessment, and the development of novel therapeutic agents. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), for representative aminopyridine and aminopyrimidine analogs. Detailed experimental protocols are provided to ensure reproducibility, and a relevant biological pathway is visualized to contextualize the application of these compounds.
Spectroscopic Data Comparison
To illustrate the core spectroscopic differences, this guide focuses on a direct comparison of 2-aminopyridine and 2-aminopyrimidine. The addition of the amino group provides informative spectral handles and is a common feature in biologically active derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The key difference between pyridine and pyrimidine lies in the number and position of nitrogen atoms in the aromatic ring, which significantly influences the chemical shifts of the ring protons and carbons. Pyridine, with one nitrogen atom, exhibits three distinct hydrogen environments, whereas pyrimidine, with two nitrogen atoms, shows two.[1]
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Aminopyridine | H-3 | ~6.41 | d |
| H-4 | ~7.22 | t | |
| H-5 | ~6.32 | d | |
| H-6 | ~7.88 | d | |
| -NH₂ | ~4.46 | br s | |
| 2-Aminopyrimidine | H-4, H-6 | ~8.3 | d |
| H-5 | ~6.6 | t | |
| -NH₂ | ~5.1-5.3 | br s |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from multiple sources.[1][2][3][4][5]
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-Aminopyridine | C-2 | ~160 |
| C-3 | ~108 | |
| C-4 | ~138 | |
| C-5 | ~113 | |
| C-6 | ~148 | |
| 2-Aminopyrimidine | C-2 | ~163 |
| C-4, C-6 | ~158 | |
| C-5 | ~111 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from multiple sources.[6][7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. Both 2-aminopyridine and 2-aminopyrimidine exhibit characteristic N-H stretching vibrations from the amino group. The ring vibrations, however, can be used for differentiation.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2-Aminopyridine | 2-Aminopyrimidine |
| N-H Stretch (amine) | 3442, 3300 | 3456-3182 |
| C=N Stretch (ring) | ~1630 | ~1580 |
| Ring Breathing | ~990 | ~1015 |
| N-H Bend (amine) | ~1617 | ~1648 |
| C-H Stretch (aromatic) | ~3050 | ~2960 |
Note: Frequencies are approximate. Data compiled from multiple sources.[1][10][11][12][13][14][15]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is characteristic of the chromophore.
Table 4: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent |
| 2-Aminopyridine | ~235, ~298 | Ethanol |
| 2-Aminopyrimidine | ~232, ~295 | Ethanol |
Note: λmax values can be influenced by solvent polarity and pH.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of a molecule, providing information about its molecular weight and fragmentation pattern.
Table 5: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-Aminopyridine | 94.11 | 94 (M+), 67, 40 |
| 2-Aminopyrimidine | 95.11 | 95 (M+), 68, 42, 41 |
Note: Fragmentation patterns can vary with ionization method and energy.[16]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh 5-10 mg of the pyridine or pyrimidine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to approximately 12-15 ppm.
-
Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to approximately 200-220 ppm.
-
Employ a longer relaxation delay (2-5 seconds) and collect a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
FT-IR Spectroscopy
-
Sample Preparation (Solid Samples):
-
Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[17] Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[17]
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a few milligrams of the solid sample to a fine powder and then add a drop or two of Nujol (mineral oil) to create a paste.[18] Spread the mull between two salt plates.[18][19]
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample holder (or the pure solvent/KBr).[20]
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[21]
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water, or hexane) of a known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2-1.0 AU).
-
-
Instrument Setup and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the sample solution.
-
Scan the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the λmax.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[22]
-
Further dilute the solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.
-
If necessary, filter the sample solution to remove any particulate matter.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (LC-MS or GC-MS).
-
Select an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). For many pyridine and pyrimidine derivatives, ESI is a suitable soft ionization technique.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Biological Context: The Hedgehog Signaling Pathway
Pyridine and pyrimidine derivatives are of significant interest in drug development, often targeting key signaling pathways implicated in diseases such as cancer. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and can be aberrantly activated in various cancers.[23][24] Certain pyridyl pyrimidine-based compounds have been developed as inhibitors of this pathway.[23][24]
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor.[25][26] In the absence of the ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[25][26] Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[26] Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[25]
Caption: The Hedgehog signaling pathway with and without ligand activation, and the point of intervention for pyridyl pyrimidine inhibitors.
This guide provides a foundational spectroscopic comparison of pyridine and pyrimidine derivatives. The presented data and protocols are intended to be a valuable resource for the scientific community, facilitating further research and development in fields where these heterocyclic scaffolds play a pivotal role.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. chimia.ch [chimia.ch]
- 11. 2-Aminopyridine [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Aminopyrimidine(109-12-6) IR Spectrum [m.chemicalbook.com]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. eng.uc.edu [eng.uc.edu]
- 20. scribd.com [scribd.com]
- 21. mmrc.caltech.edu [mmrc.caltech.edu]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer | CoLab [colab.ws]
- 25. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 26. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-2-methylpyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-Bromo-2-methylpyridin-3-amine scaffold is a promising starting point for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities for diverse chemical modifications, leading to a wide range of biological activities. This guide provides an objective comparison of the performance of various derivatives, supported by experimental data, to aid in the rational design of new and effective drug candidates. The primary biological activities explored for this class of compounds include anticancer, antimicrobial, and kinase inhibitory effects.
Comparative Analysis of Biological Activities
The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, showcasing the potential of these compounds against different biological targets.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases involved in cell proliferation and survival pathways.
| Compound ID | R Group (Substitution) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | Phenylpicolinamide | A549 (Lung Carcinoma) | 5.43 ± 0.74 | [1] |
| MCF-7 (Breast Cancer) | 0.62 ± 0.21 | [1] | ||
| Sorafenib (Reference) | - | A549 (Lung Carcinoma) | 6.53 ± 0.82 | [1] |
| MCF-7 (Breast Cancer) | 4.21 ± 0.62 | [1] | ||
| Derivative 2 | 3-methylquinazolinone | A431 (Epidermoid Carcinoma) | 3.48 | |
| A549 (Lung Carcinoma) | 2.55 | |||
| MCF-7 (Breast Cancer) | 0.87 | |||
| NCI-H1975 (Lung Cancer) | 6.42 | |||
| Gefitinib (Reference) | - | A431 (Epidermoid Carcinoma) | 4.45 | |
| A549 (Lung Carcinoma) | 8.47 | |||
| MCF-7 (Breast Cancer) | 5.89 |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity
Several derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.
| Compound ID | R Group (Substitution) | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pyrazine Carboxamide Derivative 1 | Aryl Boronic Acid Adduct | Salmonella Typhi (XDR) | 50 | 100 | [2] |
| Pyrazine Carboxamide Derivative 2 | Aryl Boronic Acid Adduct | Salmonella Typhi (XDR) | 25 | 50 | [2] |
| Pyrazine Carboxamide Derivative 3 | Aryl Boronic Acid Adduct | Salmonella Typhi (XDR) | 12.5 | 25 | [2] |
| Pyrazine Carboxamide Derivative 4 | Aryl Boronic Acid Adduct | Salmonella Typhi (XDR) | 6.25 | 12.5 | [2] |
| Thiophene Carboxamide Derivative 1 | Thiophene-2-carboxamide | E. coli (ESBL-producing) | - | - | [3] |
| Thiophene Carboxamide Derivative 2 | Thiophene-2-carboxamide | E. coli (ESBL-producing) | - | - | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4] The zones of inhibition for the thiophene carboxamide derivatives were 13 ± 2 mm and 15 ± 2 mm, respectively, at a 50 mg concentration.[3]
Kinase Inhibitory Activity
The aminopyridine core is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound have shown potent inhibitory activity against various kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
| Compound ID | R Group (Substitution) | Target Kinase | IC50 (nM) | Reference |
| Pyrazolopyrimidine Derivative 1 | N-1-fluorophenyl | Bcr/Abl | Potent | [5] |
| Pyrazolopyrimidine Derivative 2 | N-1-bromophenyl | Bcr/Abl | Moderate | [5] |
| N-(pyridin-3-yl)pyrimidin-4-amine Derivative | Substituted pyrimidine | CDK2/cyclin A2 | 64.42 | |
| AZD5438 (Reference) | - | CDK2/cyclin A2 | Potent |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are protocols for key experiments typically employed in the study of these derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Culture medium (e.g., DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., S. Typhi, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
In Vitro Kinase Inhibition Assay
This assay quantitatively measures the activity of a kinase and the inhibitory effect of a compound.
Materials:
-
Kinase of interest (e.g., Bcr/Abl, CDK2)
-
Substrate peptide/protein
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In the wells of a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to the kinase activity.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.
Kinase Signaling Pathway Inhibition
Many derivatives of this scaffold function as kinase inhibitors, targeting pathways such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.
Caption: Simplified MAPK/ERK and PI3K/Akt signaling pathways and potential points of inhibition by derivatives.
Induction of Apoptosis
Anticancer derivatives often exert their effect by inducing programmed cell death, or apoptosis. This can be a consequence of inhibiting pro-survival signaling pathways or by directly activating apoptotic machinery.
Caption: Intrinsic pathway of apoptosis potentially induced by the derivatives through modulation of Bcl-2 family proteins.
Experimental Workflow for Biological Activity Assessment
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General workflow from synthesis to biological evaluation and SAR analysis of the derivatives.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridinamine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to the 4-Bromo-2-methylpyridin-3-amine core is of particular interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for achieving these transformations. The choice of the palladium catalyst system is critical to the success of these reactions, directly impacting yield, reaction time, and substrate scope.
This guide provides a comparative overview of various palladium catalysts for the coupling of arylboronic acids and amines with a brominated pyridinamine core. While specific experimental data for this compound is limited in the public domain, this guide leverages data from structurally analogous compounds, such as 5-bromo-2-methylpyridin-3-amine and 2-amino-5-bromo-4-methylpyridine, to provide a strong indication of expected catalyst performance.[1][2]
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions with brominated aminopyridine analogs. This structured overview is designed for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |
Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[1][3]
Table 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Amines [4]
| Entry | Amine | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | RuPhos | NaOtBu | Toluene | 100 | 16 | 71 |
| 2 | Morpholine | RuPhos Precatalyst | RuPhos | NaOtBu | Toluene | 100 | 16 | 83 |
| 3 | Cyclopentylamine | BrettPhos Precatalyst | BrettPhos | NaOtBu | Toluene | 100 | 16 | 78 |
| 4 | Benzylamine | BrettPhos Precatalyst | BrettPhos | NaOtBu | Toluene | 100 | 16 | 75 |
Yields are based on the coupling of 3-bromo-2-aminopyridine and are indicative of performance for related substrates.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for structurally similar substrates and serve as a robust starting point for optimization.[3][4]
Protocol 1: Suzuki-Miyaura Coupling [3]
-
Materials:
-
5-bromo-2-methylpyridin-3-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed Water
-
-
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination [4]
-
Materials:
-
3-bromo-2-aminopyridine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., RuPhos Precatalyst, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and sodium tert-butoxide to an oven-dried reaction vessel.
-
Add 3-bromo-2-aminopyridine and the amine coupling partner.
-
Add the anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to the required temperature (typically 100 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 4-Bromo-2-methylpyridin-3-amine
Methodological Comparison for Structural Validation
The definitive assignment of a chemical structure requires a multi-pronged analytical approach. While X-ray crystallography stands as the gold standard for determining the solid-state structure of a molecule, other spectroscopic and chromatographic techniques provide complementary and essential information regarding its identity, purity, and connectivity.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[1][2] | Provides an unambiguous and absolute structural determination of a molecule in the solid state.[1] | Requires a single crystal of suitable size and quality, which can be challenging to grow.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing the connectivity and relative orientation of atoms in the molecule. | A powerful tool for determining the solution-state structure and for routine characterization of bulk samples. | Does not provide direct information on bond lengths or angles and can sometimes be ambiguous for complex structures without further experiments. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | A highly sensitive technique that requires a very small amount of sample. | Does not provide information about the 3D arrangement of atoms. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from impurities.[3] | A robust and widely used method for determining the purity of a sample and for isolating the pure compound.[3] | Does not provide structural information beyond the retention time. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a molecular structure by X-ray crystallography involves a series of well-defined steps, from sample preparation to data analysis.[2][4]
1. Crystal Growth: The initial and often most critical step is to obtain diffraction-quality single crystals.[2] For a small organic molecule like 4-Bromo-2-methylpyridin-3-amine, this is typically achieved by slow evaporation of a saturated solution. Various solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. The goal is to obtain a crystal with dimensions of at least 0.1 mm in all directions, with a regular shape and no visible defects.[2]
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[4] The angles and intensities of thousands of reflections are measured to generate a unique diffraction pattern.[2]
3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem" is then solved using direct methods to generate an initial electron density map.[2] This map is interpreted to build an initial model of the molecular structure. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.
Workflow for Structural Validation
The comprehensive validation of a new chemical entity like this compound is a systematic process that integrates multiple analytical techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis and structural validation of a small molecule.
References
A Comparative Guide to the Applications of Substituted Bromopyridines
Substituted bromopyridines are a class of heterocyclic compounds that serve as fundamental building blocks in a multitude of scientific disciplines. Their unique chemical structure, featuring a pyridine ring with a reactive bromine atom, allows for a wide range of chemical modifications, making them ideal scaffolds for developing complex molecules.[1] The strategic positioning of the bromine atom enables chemists to introduce various functional groups through well-established cross-coupling reactions, tailoring the physicochemical properties of the final compounds for specific applications in medicinal chemistry, materials science, and catalysis.[1][2] This guide provides a comparative overview of the applications of substituted bromopyridines, supported by quantitative data and detailed experimental protocols.
I. Applications in Medicinal Chemistry and Drug Discovery
The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Substituted bromopyridines are particularly valuable intermediates in the synthesis of pharmacologically active molecules for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[3] They are frequently used to synthesize kinase inhibitors, which are a major class of anti-cancer agents.[4][5]
Data Presentation: Biological Activity of Substituted Pyridine Derivatives
The following table summarizes the inhibitory activity of various substituted pyridine derivatives against different protein kinases. This data highlights the potential of these scaffolds in developing targeted therapies.
| Compound Class | Specific Derivative | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 5-Bromo-pyrimidine Analog | Compound 9f | Bcr/Abl | 2.1 | K562 | [6] |
| Aminopyridine-Benzoxazole | Compound 24 | c-Met | 15 | - | [7] |
| Thieno[2,3-b]pyridine | Compound 15f | RON | 1.1 | - | [8][9] |
| Oxopyridine Derivative | Compound 4c | FXIa | 0.47 | - | [10][11] |
Mandatory Visualization: Drug Discovery Workflow
The following diagram illustrates a typical workflow for discovering novel kinase inhibitors starting from a substituted bromopyridine building block.
Caption: A generalized workflow for drug discovery using bromopyridine intermediates.
Experimental Protocols: Synthesis of a Bcr/Abl Kinase Inhibitor Analog
This protocol is a representative procedure for the synthesis of novel 5-bromo-pyrimidine derivatives, which have shown potent activity as tyrosine kinase inhibitors.[6]
-
Starting Material: Begin with 5-bromo-2,4-dichloro pyrimidine.
-
Nucleophilic Substitution: React the starting material with a selected amine in a suitable solvent (e.g., ethanol) at reflux to substitute one of the chlorine atoms.
-
Suzuki Coupling: The resulting intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the bromopyrimidine intermediate, the arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (1.5 eq).[12]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[12]
-
Heat the reaction mixture at reflux (e.g., 90 °C) for 18 hours or until completion, monitoring by Thin Layer Chromatography (TLC).[12]
-
-
Work-up and Purification: After cooling, the reaction is quenched, extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectral analysis (¹H NMR, ¹³C NMR, LC-MS).[6]
II. Applications in Catalysis and Organic Synthesis
Substituted bromopyridines are indispensable substrates in modern organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures.[2][13]
Data Presentation: Comparison of Catalysts for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, and base significantly influences the outcome of cross-coupling reactions. The table below compares the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids.
| Bromopyridine Substrate | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 6-Bromopyridin-3-amine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 | [13] |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 | [12] |
| 3-Bromopyridine | PdCl₂(dppf) | Na₂CO₃ | Toluene/Ethanol | ~85-90 | [14] |
| 2-Bromopyridine | APC-750@Pd | - | Aqueous | >90 | [15] |
Mandatory Visualization: General Palladium-Catalyzed Cross-Coupling Cycle
This diagram outlines the fundamental steps of a Suzuki-Miyaura cross-coupling reaction, a key transformation for functionalizing bromopyridines.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for the C-N cross-coupling of a bromopyridine with an amine.[13]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine substrate, the amine coupling partner, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu).
-
Solvent Addition: Add an anhydrous solvent, such as toluene or THF, via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring. Temperatures can range from 65 °C to 110 °C depending on the substrate reactivity.[13]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
III. Applications in Materials Science
The unique electronic and optical properties of the pyridine ring make bromopyridine derivatives valuable precursors for advanced materials.[16] They are used to create functional polymers, organic semiconductors, and components for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).[16][17] The bromine atom serves as a convenient handle for attaching other functional groups via cross-coupling, allowing for the fine-tuning of properties such as band gap, charge transport, and emission wavelengths.[16][17]
Data Presentation: Performance of OLEDs with Bromopyridine-based Materials
This table shows the performance characteristics of an OLED device that utilizes a 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine derivative as the hole-transporting material (HTM).
| Material (HTM) | Max Luminance (cd/m²) | Max Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Color (CIE Coordinates) | Reference |
| Py-Br Derivative | 17,300 | 22.4 | 9.0 | Sky-Blue | [18] |
| 2,4,6-TPP | - | - | 6.0 | Sky-Blue (0.18, 0.34) | [19] |
Mandatory Visualization: Basic OLED Structure
The diagram below illustrates the layered structure of a typical Organic Light-Emitting Diode (OLED), where materials derived from bromopyridines can function as hole-transporting or emissive layers.
Caption: Simplified layer structure of an Organic Light-Emitting Diode (OLED).
Experimental Protocols: Synthesis of a Pyrenylpyridine Emitter
This procedure is representative of the synthesis of pyrenylpyridine derivatives for OLED applications via a Suzuki coupling reaction.[19]
-
Reactants: A di- or tri-bromopyridine is used as the starting scaffold. This is reacted with pyrene-1-boronic acid.
-
Catalyst System: The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate (K₂CO₃).
-
Solvent and Conditions: The reaction is typically carried out in a degassed mixture of toluene and water under an inert atmosphere. The mixture is heated to reflux for 24-48 hours.
-
Work-up: After cooling, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography over silica gel, followed by recrystallization or sublimation to obtain the high-purity material required for device fabrication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4-Bromo-2-methylpyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on key performance metrics, including reaction yield, purity, and the nature of the experimental conditions. Detailed experimental protocols are provided for each step, and the logical flow of the synthesis pathways is visualized to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Nitration and Reduction | Route 2: Direct Bromination |
| Starting Material | 2-Methyl-3-nitropyridin-4-ol | 2-Methylpyridin-3-amine |
| Key Steps | Bromination of a pyridinol precursor, followed by nitro group reduction. | Direct electrophilic bromination of the aminopyridine. |
| Overall Yield | ~45% (estimated) | Data not available |
| Purity | High | Potentially requires extensive purification to remove isomers. |
| Scalability | Potentially scalable with optimization of the reduction step. | Challenging due to potential formation of multiple isomers. |
| Key Advantages | Good regioselectivity in the initial bromination step. | Potentially shorter synthetic route. |
| Key Challenges | Two-step process; requires handling of phosphorus oxybromide. | Lack of established selective bromination at the 4-position; risk of isomeric byproduct formation. |
Route 1: Synthesis via Nitropyridine Intermediate
This two-step route commences with the bromination of 2-methyl-3-nitropyridin-4-ol to form 4-Bromo-2-methyl-3-nitropyridine, which is subsequently reduced to the target amine.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via a nitropyridine intermediate.
Experimental Protocols for Route 1
Step 1: Synthesis of 4-Bromo-2-methyl-3-nitropyridine
-
Materials: 2-methyl-3-nitropyridin-4-ol, phosphorus oxybromide.
-
Procedure: A mixture of 2-methyl-3-nitropyridin-4-ol (1.0 eq) and phosphorus oxybromide (6.7 eq) is heated in a pressure vessel at 140°C for 3 hours. After cooling, the reaction mixture is carefully poured into a mixture of chloroform and ice water. The organic layer is separated, washed sequentially with water and saturated sodium bicarbonate solution, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield 4-bromo-2-methyl-3-nitropyridine.
-
Yield: Approximately 49.7%.[1]
Step 2: Reduction of 4-Bromo-2-methyl-3-nitropyridine to this compound
-
Materials: 4-Bromo-2-methyl-3-nitropyridine, stannous chloride dihydrate (SnCl₂·2H₂O) or iron powder (Fe), hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH).
-
Procedure (using SnCl₂): To a solution of 4-Bromo-2-methyl-3-nitropyridine (1.0 eq) in ethanol, stannous chloride dihydrate (5.0 eq) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a 2 M NaOH solution to neutralize the mixture. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
Route 2: Direct Bromination of 2-Methylpyridin-3-amine
This route explores the direct electrophilic bromination of commercially available 2-Methylpyridin-3-amine to introduce a bromine atom at the 4-position.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via direct bromination.
Experimental Considerations for Route 2
The direct bromination of substituted pyridines can be challenging due to the directing effects of the existing functional groups. The amino group at the 3-position and the methyl group at the 2-position are both ortho-, para-directing. This can lead to the formation of a mixture of brominated isomers, including the desired 4-bromo product, as well as 6-bromo and potentially di-brominated products.
-
Potential Brominating Agents: N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent are common reagents for such transformations.
-
Challenges: The primary challenge is achieving high regioselectivity for the 4-position. The separation of the desired product from other isomers can be difficult and may result in a low isolated yield of the target compound.
-
Current Status: A reliable and high-yield experimental protocol for the selective 4-bromination of 2-methylpyridin-3-amine is not well-documented in the available literature. Further research and methods development would be required to establish this as a viable and efficient synthetic route.
Conclusion
Based on the available data, Route 1, involving the synthesis and subsequent reduction of a nitropyridine intermediate, appears to be the more established and predictable method for obtaining this compound. While it is a two-step process, it offers better control over regioselectivity, which is a critical factor for ensuring the purity of the final product.
Route 2, the direct bromination approach, is theoretically more direct but is hampered by the lack of a proven, selective protocol. The potential for isomeric byproduct formation presents a significant challenge for purification and may render this route less practical for producing high-purity material without substantial optimization.
For researchers and drug development professionals, Route 1 currently represents the more reliable pathway for accessing this compound. Further investigation into selective bromination catalysts and conditions could, however, make Route 2 a more attractive option in the future.
References
A Comparative Analysis of the Anti-Inflammatory Potential of Pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Pyridine and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including significant anti-inflammatory properties. This guide provides a comparative study of the anti-inflammatory activity of various pyridine derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation anti-inflammatory drugs.
The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to modulate key inflammatory pathways. Many of these compounds have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1][2][3] Furthermore, several pyridine derivatives have been found to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4][5][6]
This comparative guide will delve into the anti-inflammatory activities of distinct classes of pyridine derivatives, presenting quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research. Additionally, visualizations of a key signaling pathway, a typical experimental workflow, and the structure-activity relationship are presented to enhance understanding.
Comparative Anti-inflammatory Activity of Pyridine Derivatives
The following table summarizes the anti-inflammatory activity of selected pyridine derivatives from different chemical classes, highlighting their potency in various assays.
| Derivative Class | Compound | Assay | Target/Mediator | Activity (IC50 / % Inhibition) | Reference |
| Thiazolo[4,5-b]pyridines | Derivative 7 | Carrageenan-induced rat paw edema | Inflammation | 69% inhibition | [7] |
| Derivative 9 | Carrageenan-induced rat paw edema | Inflammation | 72% inhibition | [7] | |
| Imidazo[1,2-a]pyridines | Compound 5n | In vitro COX-2 Inhibition | COX-2 | IC50 = 0.07 µM | [3] |
| Compound 5 | Carrageenan-induced rat paw edema | Inflammation | More efficient than indomethacin | [8] | |
| Pyridine-Pyrimidine Hybrids | Compound 9d | In vitro COX-2 Inhibition | COX-2 | IC50 = 0.54 µM | [9][10] |
| Compound 9d | Carrageenan-induced rat paw edema | Inflammation | Better than celecoxib | [9][10] | |
| General Pyridine Derivatives | Compound 7a | Nitric Oxide (NO) Production | iNOS | IC50 = 76.6 µM | [4] |
| Compound 7f | Nitric Oxide (NO) Production | iNOS | IC50 = 96.8 µM | [4] | |
| Compound 12 | In vitro COX-2 Expression | COX-2 | 25.8-fold decrease | [11] | |
| Compound 5h | Carrageenan-induced rat paw edema | Inflammation | 54.37% inhibition at 6h | [12] | |
| 3-Hydroxy Pyridine-4-ones | Compound A | Carrageenan-induced rat paw edema | Inflammation | Significant activity at 10, 20 mg/kg | [13][14] |
| Compound A | Croton oil-induced ear edema | Inflammation | 37% inhibition | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the validation and extension of scientific findings. Below are protocols for key experiments commonly used to evaluate the anti-inflammatory activity of pyridine derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[2][3]
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compound or a reference drug (e.g., indomethacin, diclofenac) is administered orally or intraperitoneally.[12][13][14]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rat.[7][12]
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection using a plethysmometer.[13][14]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay measures the effect of compounds on the production of nitric oxide, a pro-inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further period (e.g., 24 hours).[4]
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The concentration of nitrite is calculated from a standard curve of sodium nitrite. The percentage of inhibition of NO production is then determined by comparing the nitrite levels in the treated cells with the LPS-stimulated control cells. The IC50 value is calculated from the dose-response curve.[4]
Visualizing the Mechanisms and Processes
To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical relationship between the chemical structure and anti-inflammatory activity of pyridine derivatives.
Caption: The NF-κB signaling pathway and potential inhibition points for pyridine derivatives.
Caption: A typical experimental workflow for evaluating the anti-inflammatory activity of pyridine derivatives.
Caption: The relationship between the pyridine core, substituents, and anti-inflammatory activity.
References
- 1. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors | MDPI [mdpi.com]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. ju.edu.sa [ju.edu.sa]
- 10. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 11. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methylpyridin-3-amine: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2-methylpyridin-3-amine, a chemical compound utilized in research and development. Adherence to these procedures is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. This document outlines a step-by-step protocol for the safe handling and disposal of this compound and its associated waste.
Hazard Identification and Safety Data
This compound is a hazardous substance that requires careful handling. Key safety information is summarized below.
| Property | Value |
| CAS Number | 126325-48-2 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[1] |
| GHS Pictogram | Danger |
| Signal Word | Danger[1] |
Experimental Protocol: Disposal Procedure
The following protocol details the necessary steps for the safe disposal of this compound and contaminated materials.
2.1 Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile gloves).[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[1]
-
Hand Hygiene: Gloves should be inspected before use. Hands should be washed and dried thoroughly after handling.[2]
2.2 Waste Segregation and Collection
Proper segregation and collection of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Waste Collection:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
Avoid generating dust.[2]
-
Contaminated materials such as weighing papers, pipette tips, and gloves must also be placed in the hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
2.3 Spill Management
In the event of a spill, follow these procedures to mitigate hazards.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into the designated hazardous waste container.
-
Use an inert absorbent material for liquid spills.
-
Clean the spill area with a suitable solvent, and place all cleanup materials into the hazardous waste container.
-
-
Decontaminate: Thoroughly decontaminate the area and any equipment used for cleanup.
2.4 Storage and Final Disposal
Proper storage of hazardous waste is essential while awaiting final disposal.
-
Secure Storage: Securely seal the hazardous waste container and store it in a designated, well-ventilated, and cool area away from incompatible materials.[1] The storage area should be clearly marked as a hazardous waste accumulation site.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2][3] Discharge of this chemical into drains or the environment must be avoided.[2]
Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4-Bromo-2-methylpyridin-3-amine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2-methylpyridin-3-amine. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 4-bromo-2-methyl-3-pyridinamine
-
CAS Number: 126325-48-2
-
Molecular Formula: C₆H₇BrN₂
-
Molecular Weight: 187.04 g/mol
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical that requires careful handling in a well-ventilated area to avoid exposure.[1] It is crucial to prevent contact with skin and eyes, as well as to avoid the formation and inhalation of dust and aerosols.[1] Like many aromatic amines, it should be handled with caution due to potential toxicity.[2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene rubber).[1][4] |
| Body Protection | A fully-buttoned lab coat or fire/flame-resistant and impervious clothing. |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a full-face respirator.[5] |
First Aid Measures
Immediate medical attention is necessary in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
Handling:
-
Work in a well-ventilated place, preferably within a certified laboratory chemical fume hood.[1][4]
-
Wear suitable protective clothing, including gloves and eye protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from foodstuff containers and incompatible materials.[1]
Accidental Release and Disposal Plan
In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.
Spill Response:
-
Evacuate: Keep people away from and upwind of the spill/leak.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Clean-up: Collect the material and arrange for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
The chemical should be kept in suitable, closed containers for disposal.[1]
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1]
Experimental Workflow for Safe Handling
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
